Product packaging for DCOIT(Cat. No.:CAS No. 64359-81-5)

DCOIT

Cat. No.: B1215704
CAS No.: 64359-81-5
M. Wt: 282.2 g/mol
InChI Key: PORQOHRXAJJKGK-UHFFFAOYSA-N
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Description

4,5-dichloro-2-n-octyl-3(2H)-isothiazolone is a 1,2-thiazole that is 1,2-thiazol-3(2H)-one substituted by chloro groups at positions 4 and 5 and an octyl group at position 2. It is used as a fungicide. It has a role as an environmental contaminant, a xenobiotic and a fungicide. It is an organochlorine compound and a member of 1,2-thiazoles.
cp was added to finishing agents in textile factories;  caused contact dermatitis;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17Cl2NOS B1215704 DCOIT CAS No. 64359-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-octyl-1,2-thiazol-3-one
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InChI

InChI=1S/C11H17Cl2NOS/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)16-14/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORQOHRXAJJKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NOS
Source PubChem
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DSSTOX Substance ID

DTXSID5032315
Record name 4,5-Dichloro-2-octyl-3(2H)-isothiazolone
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Molecular Weight

282.2 g/mol
Source PubChem
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Boiling Point

Decomposes before boiling
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Solubility

In water, 14 ppm at 25 °C, In deionized water, 6.5 ppm; 4.7 ppm in synthetic seawater, Miscible in most organic solvents
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Density

1.28 g/mL at 25 °C (melted and solidified)
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Vapor Pressure

7.4X10-6 mm Hg at 25 °C
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Color/Form

Crystals from hexane

CAS No.

64359-81-5
Record name 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
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Record name 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-
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Record name 4,5-Dichloro-2-octyl-3(2H)-isothiazolone
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Record name 4,5-dichloro-2-octyl-2H-isothiazol-3-one
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Record name 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE
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Record name 4,5-Dichloro-2-octyl-3-isothiazolone
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Melting Point

40-46 °C
Record name 4,5-Dichloro-2-octyl-3-isothiazolone
Source Hazardous Substances Data Bank (HSDB)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one, commonly known as DCOIT (CAS No. 64359-81-5), is a potent, broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1][2] It is extensively utilized in industrial and commercial applications, particularly as an antifouling agent in marine paints, a preservative in coatings, plastics, wood, adhesives, and water treatment systems.[2][3][4][5] This document provides a comprehensive overview of its chemical and physical properties, stability, degradation pathways, and mechanisms of action. Detailed experimental protocols and data are presented to support its characterization.

Chemical and Physical Properties

This compound is an organochlorine compound characterized by a 1,2-thiazole heterocyclic ring structure.[3][6] At room temperature, it typically appears as a white to tan or yellowish crystalline solid or powder.[1][3][4][7] The technical grade product may present as a tan-to-brown waxy solid with a pungent aromatic odor.[6][8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇Cl₂NOS[4][6][9][10]
Molecular Weight 282.23 g/mol [6][8][9][10][11]
Melting Point 40-46 °C (Crystals from hexane)[6][8][9]
42.2–42.8 °C[7]
40-41 °C (Technical Grade)[6][8]
Boiling Point Decomposes before boiling[6]
322.6 °C at 760 mmHg (Predicted)[9]
Density 1.28 g/mL at 25 °C[6][8]
1.25 g/cm³ at 20 °C[11]
Vapor Pressure 7.4 x 10⁻⁶ mm Hg at 25 °C[6][8][9]
Water Solubility 14 ppm at 25 °C[6][9]
6.5 ppm (Deionized water)[8]
4.7 ppm (Synthetic seawater)[8]
Solubility in Organic Solvents Soluble in ethanol, acetone, and most organic solvents.[7][8]Miscible
Partition Coefficient (log Kow) 2.8 - 4.5[6][8]
Appearance White to almost white powder/crystal.[3][4][7]Solid

Stability and Degradation

This compound is stable under recommended storage conditions, typically in well-closed, light-resistant containers in a cool, dry, and ventilated place.[7][9] It is also noted to be stable under strong UV light and in the presence of acid rain, making it suitable for outdoor applications like marine coatings.[12][13] However, it should not be in contact with reducing metals (e.g., Fe, Al) or oxidizing materials.[7]

The environmental fate of this compound involves degradation through processes like photolysis. In aqueous environments, one photodegradation pathway involves the cleavage of the isothiazolone ring, followed by dechlorination, hydroxylation, and oxidation.[14] This leads to the formation of metabolites such as N-n-octyl malonamic acid (NNOMA), which is a major metabolite, N-n-octyl acetamide, and N-n-octyl oxamic acid.[3][14][15] A second pathway involves the phototransposition of this compound to 4,5-dichloro-3-n-octylthiazolin-2-one.[14] In soil, this compound degrades rapidly, with reported half-lives of approximately 4.8 days in loamy sand soil.[14]

G This compound 4,5-Dichloro-2-n-octyl-4- isothiazolin-3-one (this compound) PathwayA Pathway A: Ring Cleavage This compound->PathwayA Photolysis (Aqueous) PathwayB Pathway B: Phototransposition This compound->PathwayB Photolysis (Aqueous) MetabolitesA N-n-octyl malonamic acid (NNOMA) N-n-octyl acetamide N-n-octyl oxamic acid PathwayA->MetabolitesA Dechlorination, Hydroxylation, Oxidation MetaboliteB 4,5-dichloro-3-n-octylthiazolin-2-one PathwayB->MetaboliteB

Fig. 1: Simplified photolytic degradation pathways of this compound.

Mechanism of Action

The biocidal activity of isothiazolinones, including this compound, follows a two-step mechanism.[16]

  • Rapid Inhibition: The first step involves the rapid inhibition of microbial growth, respiration, and energy generation within minutes of contact.[16] Isothiazolones act as electrophilic agents that disrupt critical metabolic pathways by targeting dehydrogenase enzymes.[16]

  • Irreversible Damage: This is followed by irreversible cell damage over several hours, leading to a loss of viability (cell death). This damage is caused by the destruction of protein thiols and the production of free radicals.[16]

This dual mechanism provides a broad spectrum of activity at low concentrations and makes it difficult for microorganisms to develop resistance.[16]

G cluster_step1 Step 1: Rapid Inhibition (Minutes) cluster_step2 Step 2: Irreversible Damage (Hours) This compound This compound Enzymes Dehydrogenase Enzymes This compound->Enzymes Disrupts Thiols Protein Thiols This compound->Thiols Destroys Radicals Free Radicals This compound->Radicals Produces Metabolism Growth, Respiration, ATP Synthesis Enzymes->Metabolism Inhibition of CellDeath Cell Death Thiols->CellDeath Radicals->CellDeath

Fig. 2: Biocidal mechanism of action for this compound.
Novel Insights into Neurotoxicity and Endocrine Disruption

Recent research has provided new insights into the toxic mechanisms of this compound, particularly in aquatic organisms. Studies in teleost fish have identified G protein alpha subunits (Gα) as a high-affinity molecular target for this compound in the brain.[17] this compound binds to Gα proteins, competitively inhibiting their activation.[17]

G protein-coupled receptors (GPCRs) are integral to a vast number of biological processes, including the hypothalamus-pituitary-gonadal-liver (HPGL) axis, which regulates hormone production.[17][18] The binding of this compound to upstream Gα proteins may disrupt GPCR signaling, providing a plausible explanation for the diverse toxic effects observed, such as endocrine disruption.[6][17] This suggests a novel mechanism of action for this compound as an endocrine-disrupting chemical.[17]

G This compound This compound G_alpha Gα Protein This compound->G_alpha Binds & Inhibits GPCR G Protein-Coupled Receptor (GPCR) GPCR->G_alpha Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activates Signaling Downstream Signaling (e.g., MAPK Pathway) Effector->Signaling Response Endocrine Disruption (Abnormal Hormone Production) Signaling->Response

Fig. 3: Hypothesized mechanism of this compound-induced endocrine disruption via GPCR signaling.

Experimental Protocols

Synthesis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

Several methods for the synthesis of this compound have been patented. A common approach involves the ring-closure chlorination of an amide intermediate.

Protocol Example (Based on patent CN113582941A): [19]

  • Intermediate Preparation: Prepare the intermediate 3,3'-dithiodi(N-octylpropionamide).

  • Reaction Setup: In a round-bottom flask equipped with an exhaust gas absorption device, add 200 mL of butyl acetate.

  • Addition of Intermediate: Add the prepared 3,3'-dithiodi(N-octylpropionamide) intermediate to the flask.

  • Chlorination: Slowly add 100 g of phosphorus oxychloride at 10°C.

  • Reaction: Once the addition is complete and gas evolution ceases, remove the ice bath and raise the temperature to 40°C. Continue the reaction for 2 hours.

  • Neutralization: Cool the reactor to 5°C and slowly add a 5% sodium bicarbonate solution until the mixture is neutral.

  • Separation & Purification: Separate the aqueous layer. Dry the solvent from the organic layer and recrystallize the resulting solid with methanol.

  • Final Product: The resulting white solid is 4,5-dichloro-2-n-octyl-3-isothiazolinone. The reported yield is 91%.[19]

G Start Start: 3,3'-dithiodi(N-octylpropionamide) + Butyl Acetate Step1 Slowly add Phosphorus Oxychloride (at 10°C) Start->Step1 Step2 Heat to 40°C React for 2 hours Step1->Step2 Step3 Cool to 5°C Neutralize with 5% NaHCO₃ Step2->Step3 Step4 Separate Aqueous Layer Step3->Step4 Step5 Dry Solvent & Recrystallize with Methanol Step4->Step5 End Final Product: This compound (White Solid) Step5->End

Fig. 4: Workflow for the synthesis of this compound.
Analytical Laboratory Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the analysis of this compound, particularly for determining its persistence in environmental samples like seawater and sediment.[8]

Solvent Microextraction (SME) with Gas Chromatography (GC): A rapid microextraction technique, SME, has been developed for the simultaneous determination of this compound (as Sea-Nine 211) and other antifouling agents in water samples. The extracted compounds are then determined by gas chromatography with electron capture detection (GC-ECD).[6] Key experimental parameters to optimize include the choice of solvent, exposure time, agitation, organic drop volume, and salt concentration.[6]

Toxicological Studies

Acute Toxicity:

  • Oral LD50: The median lethal dose (LD50) for this compound has been determined in animal studies.

  • Inhalation LC50: The median lethal concentration (LC50) was determined in Wistar rats exposed to this compound aerosols via nose-only inhalation for 4 hours. The reported LC50 is 0.164 mg/L.[15] Clinical signs included lethargy, tremors, and respiratory distress.[15]

  • Dermal LD50: The dermal LD50 in rats was reported as >2000 mg/kg body weight.[15]

Genotoxicity:

  • Unscheduled DNA Synthesis (UDS) Assay: An in vivo UDS study in rat hepatocytes (OECD TG 486) showed that this compound was negative for genotoxicity at doses up to 2000 mg/kg bw/day.[15]

Conclusion

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one is a highly effective biocide with well-characterized chemical and physical properties. Its primary mechanism of action involves a rapid inhibition of microbial metabolic processes followed by irreversible cellular damage. Emerging research into its interaction with GPCR signaling pathways is opening new avenues for understanding its broader toxicological profile, including its potential as an endocrine disruptor. The established analytical methods and synthesis protocols provide a solid foundation for its application and further study in industrial preservation and drug development contexts.

References

DCOIT Mechanism of Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide with potent fungicidal activity. Its efficacy stems from a multi-faceted mechanism of action that primarily targets the fungal cell's redox homeostasis and mitochondrial function. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antifungal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways involved.

Core Mechanism of Action: A Two-Pronged Assault

The fungicidal activity of this compound is not attributed to a single, specific target but rather to a cascade of events initiated by its chemical reactivity. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently leads to widespread cellular damage, including mitochondrial dysfunction and eventual cell death.

Induction of Reactive Oxygen Species (ROS)

This compound has been shown to increase the generation of ROS at both the mitochondrial and cellular levels.[1] This surge in ROS, which includes superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the fungal cell's antioxidant defense systems. The resulting oxidative stress leads to the damaging oxidation of vital cellular components, including lipids, proteins, and nucleic acids.

Mitochondrial Dysfunction

The mitochondria are a primary target of this compound-induced damage. The excessive ROS production disrupts the delicate balance of the mitochondrial electron transport chain, leading to a decrease in the mitochondrial membrane potential (MMP).[1] This depolarization of the mitochondrial membrane uncouples oxidative phosphorylation, severely impairing ATP synthesis and compromising the primary energy source of the fungal cell.

Signaling Pathways and Cellular Responses

The cellular stress instigated by this compound triggers a series of signaling pathways as the fungus attempts to counteract the damage.

Oxidative Stress Response Pathway

Fungi possess conserved signaling pathways to respond to oxidative stress, often involving transcription factors like Yap1.[2][3][4] Upon sensing an increase in ROS, these pathways are activated, leading to the upregulation of genes involved in antioxidant defense, such as catalases and superoxide dismutases. However, the overwhelming oxidative burst induced by this compound often surpasses the capacity of these protective mechanisms.

Apoptosis

The culmination of cellular damage, particularly mitochondrial dysfunction and extensive oxidative stress, can trigger a programmed cell death pathway akin to apoptosis in fungi.[5][6][7] This process is characterized by DNA fragmentation and the activation of caspase-like proteases, leading to an organized dismantling of the cell.

Quantitative Data: Antifungal Efficacy of this compound

The in vitro efficacy of this compound has been evaluated against a range of fungal species. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antifungal activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

Fungal SpeciesMIC (ppm)Reference
Aspergillus niger1.0 - 4.0[8][9][10]
Penicillium funiculosumNot explicitly found, but effective against Penicillium citrinum at ≤ 4.0 ppm[8]
Alternaria alternata≤ 4.0[8]
Cladosporium cladosporioides≤ 4.0[8]
Aureobasidium pullulans4.0[8]
Chaetomium globosum≤ 1.0[8]
Gloeophyllum trabeum≤ 1.0[8]
Postia placenta≤ 1.0[8]
Trametes versicolor≤ 1.0[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of this compound against a target fungus using the broth microdilution method.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain in the growth medium.

  • Add the fungal inoculum to each well of the microtiter plate, including a positive control (no this compound) and a negative control (no fungus).

  • Incubate the plate at an appropriate temperature for the fungal species for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.

Measurement of Intracellular ROS Production

This protocol describes a method to quantify intracellular ROS levels in fungal cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

  • Fungal cell culture

  • This compound solution

  • H₂DCFDA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Treat the fungal cell culture with the desired concentration of this compound for a specified time. Include an untreated control.

  • Harvest the cells by centrifugation and wash them with PBS.

  • Resuspend the cells in PBS containing H₂DCFDA (typically 5-10 µM).

  • Incubate the cells in the dark at room temperature for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol outlines a method to assess changes in MMP in fungal cells exposed to this compound using the fluorescent dye Rhodamine 123.[11][12][13][14][15]

Materials:

  • Fungal cell culture

  • This compound solution

  • Rhodamine 123 stock solution (in ethanol or DMSO)

  • PBS or appropriate buffer

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Treat the fungal cell culture with this compound at the desired concentration and for the desired time. Include an untreated control.

  • Harvest the cells by centrifugation and wash them with the buffer.

  • Resuspend the cells in the buffer containing Rhodamine 123 (typically 1-5 µM).

  • Incubate the cells in the dark at room temperature for 15-30 minutes.

  • Wash the cells with the buffer to remove the unbound dye.

  • Measure the fluorescence intensity at an excitation wavelength of ~507 nm and an emission wavelength of ~529 nm. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Visualizations of Key Pathways and Workflows

Caption: Core mechanism of this compound action in fungi.

Oxidative_Stress_Response This compound This compound ROS Increased ROS This compound->ROS Yap1_inactive Yap1 (inactive) in Cytoplasm ROS->Yap1_inactive Oxidizes Yap1_active Yap1 (active) in Nucleus Yap1_inactive->Yap1_active Translocates to ARE Antioxidant Response Element (in DNA) Yap1_active->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., Catalase, SOD) ARE->Antioxidant_Genes Activates Antioxidant_Proteins Synthesis of Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Cellular_Protection Attempted Cellular Protection Antioxidant_Proteins->Cellular_Protection

Caption: Fungal oxidative stress response to this compound.

Experimental_Workflow_ROS Start Start: Fungal Culture Treatment Treat with this compound (and control) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Stain Stain with H₂DCFDA Harvest->Stain Incubate Incubate in Dark Stain->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Measure Measure Fluorescence (Excitation: ~485nm, Emission: ~530nm) Wash->Measure Analyze Analyze Data: Compare Treated vs. Control Measure->Analyze End End: ROS Level Quantified Analyze->End

Caption: Workflow for measuring intracellular ROS.

References

In-Depth Technical Guide to the Physical and Chemical Properties of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a potent biocide. The information is presented to support research, development, and formulation activities.

Chemical Identity

IdentifierValue
IUPAC Name 4,5-dichloro-2-octyl-1,2-thiazol-3-one[1]
Common Name This compound, Dichlorooctylisothiazolinone
CAS Number 64359-81-5[1]
Molecular Formula C₁₁H₁₇Cl₂NOS[1][2]
Molecular Weight 282.23 g/mol [1]
Chemical Structure CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl

Physical Properties

This compound is a white to yellowish crystalline powder or waxy solid at room temperature.[2] Key physical properties are summarized in the table below.

PropertyValueConditions
Appearance White to yellowish crystalline powder or waxy solidAmbient
Melting Point 38 - 46 °C
Boiling Point Decomposes before boiling
Density 1.28 g/mL25 °C[1]
Vapor Pressure 7.4 x 10⁻⁶ mm Hg25 °C[1]
Water Solubility 14 ppm (mg/L)25 °C[1]
Partition Coefficient (logP) 2.8 - 4.5Octanol/water[1]

Chemical Properties

Stability

This compound exhibits varying stability depending on environmental conditions. It is generally stable under recommended storage conditions but can be degraded by hydrolysis, photolysis, and thermal stress.

Stability TypeHalf-life / ObservationsConditions
Hydrolytic Stability 216 hourspH 5
720 hourspH 7
288 hourspH 9
Photostability 5.7 daysSunlight exposure
Thermal Stability Stable at room temperature. No decomposition or chemical transformation is typically found below 150°C in thermal analysis studies.OECD Guideline 113
Acid Dissociation Constant (pKa)

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR have been used to characterize this compound and confirm its structure, particularly in studies involving its encapsulation.

Infrared (IR) Spectroscopy
UV-Vis Spectroscopy

The maximum absorption wavelength for this compound has been reported to be 285 nm.[4]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination
  • Method: Capillary method (e.g., using a Mel-Temp apparatus or Thiele tube).

  • Procedure: A small, powdered sample of this compound is packed into a capillary tube and heated slowly in a calibrated apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.

  • OECD Guideline: OECD 102

Density Determination
  • Method: Gas pycnometry or the buoyancy method (Archimedes' principle).

  • Procedure: For the buoyancy method, the sample is weighed in air and then in a liquid of known density. The density is calculated from the weight difference.

  • OECD Guideline: OECD 109

Vapor Pressure Measurement
  • Method: Gas saturation method or vapor pressure balance.

  • Procedure: The vapor pressure of this compound can be determined by measuring the rate of mass loss due to evaporation under controlled temperature and pressure conditions.

  • OECD Guideline: OECD 104

Water Solubility Determination
  • Method: Column elution method or flask method.

  • Procedure: A saturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically (e.g., by HPLC).

  • OECD Guideline: OECD 105

Partition Coefficient (logP) Determination
  • Method: Shake flask method followed by HPLC analysis.

  • Procedure: this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of this compound in each phase is measured to calculate the partition coefficient.

  • OECD Guideline: OECD 107

Visualizations

DCOIT_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FT-IR Spectroscopy (Functional Group ID) Sample->FTIR HPLC HPLC-UV/DAD (Purity & Quantification) Dissolution->HPLC GC_MS GC-MS (Impurity Profiling) Dissolution->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification GC_MS->Purity Structure Structural Elucidation NMR->Structure FTIR->Structure DCOIT_Degradation_Pathways cluster_Conditions Degradation Conditions cluster_Products Degradation Products This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis H₂O Photolysis Photolysis (Sunlight) This compound->Photolysis Thermal Thermal Stress This compound->Thermal Δ RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage Photolysis->RingCleavage Thermal->RingCleavage Oxidation Oxidized Species RingCleavage->Oxidation FurtherDegradation Further Degradation Oxidation->FurtherDegradation

References

Navigating the Depths: An In-depth Technical Guide to the Environmental Fate and Degradation of DCOIT in Marine Sediment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a widely utilized antifouling biocide, prized for its efficacy in preventing the growth of marine organisms on submerged surfaces. Initially considered an environmentally benign alternative to organotin compounds, its increasing detection in marine and estuarine ecosystems has prompted a closer examination of its environmental fate, persistence, and potential ecological impact.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior and degradation in marine sediments, a critical environmental compartment for this hydrophobic compound. The information presented herein is intended to support researchers, environmental scientists, and professionals in the development of safer and more sustainable marine technologies.

Data Presentation: Quantitative Insights into this compound's Fate

The persistence and partitioning behavior of this compound in marine sediment are crucial parameters for assessing its potential environmental risk. The following tables summarize key quantitative data from various studies.

ParameterValueConditionsReference
Half-life (t½) < 1 hourAerobic and anaerobic marine microcosm studies[2]
5-12 hoursMarine sediment[3]
< 5 hoursSpiked marine sediment (1000 ng/g)[4]
10 daysIn sediment associated with paint particles[3]
Log Kow (Octanol-Water Partition Coefficient) 2.8Direct partitioning method[4]
6.4[1]
Water Solubility 5 µg/mL
Koc (Organic Carbon-Water Partition Coefficient) 15,000

Table 1: Summary of Environmental Fate Parameters for this compound.

Experimental Protocols: Methodologies for Studying this compound Degradation in Marine Sediment

The investigation of this compound's fate in marine sediment typically involves laboratory microcosm studies designed to simulate natural environmental conditions. The following is a detailed methodology based on established protocols such as the OECD Guideline 308 for "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems."[3][5][6][7][8]

Sediment and Water Collection
  • Sediment: Collect undisturbed sediment cores from a location with no known history of significant this compound contamination. The top 5-10 cm of sediment is typically used. The sediment should be characterized for properties such as particle size distribution (sand, silt, clay content), organic carbon content, and pH.

  • Water: Collect overlying water from the same location as the sediment. The water should be filtered (e.g., through a 0.45 µm filter) to remove suspended particles and microorganisms that could interfere with the experiment.

Microcosm Setup
  • Vessels: Use glass vessels (e.g., biometer flasks) of sufficient volume to accommodate the sediment and overlying water.

  • Sediment and Water Addition: Add a layer of sieved, homogenized sediment to the bottom of each vessel, followed by the careful addition of the overlying site water to create a sediment-to-water ratio of approximately 1:4 (v/v).

  • Acclimation: Allow the microcosms to acclimate in the dark at a constant temperature (e.g., 20°C) for a period of one to two weeks to allow for the re-establishment of natural redox gradients.

  • Aerobic vs. Anaerobic Conditions:

    • Aerobic: Gently bubble air through the overlying water to maintain aerobic conditions. The air should be passed through a water trap to prevent evaporation.

    • Anaerobic: Purge the headspace of the microcosms with an inert gas (e.g., nitrogen or argon) to establish and maintain anaerobic conditions. The vessels should be sealed to prevent oxygen ingress.

This compound Spiking
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol) at a known concentration. The volume of the solvent should be minimal to avoid toxic effects on the microbial community.

  • Application: Spike the overlying water of the microcosms with the this compound stock solution to achieve the desired initial concentration. Control microcosms should receive the same amount of solvent without this compound.

Incubation and Sampling
  • Incubation: Incubate the microcosms in the dark at a constant temperature for a predetermined period (e.g., up to 100 days).

  • Sampling: At specified time intervals, sacrifice replicate microcosms for analysis. Separate the overlying water and sediment phases.

Analytical Procedures
  • Extraction:

    • Water: Extract this compound and its metabolites from the water phase using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Sediment: Extract this compound and its metabolites from the sediment using pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate solvent (e.g., acetonitrile or a mixture of acetone and hexane).

  • Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector to identify and quantify this compound and its transformation products.[9]

Mandatory Visualizations

Degradation Pathway of this compound in Marine Sediment

The primary degradation pathway of this compound in marine sediment involves the cleavage of the isothiazolinone ring, followed by a series of dechlorination, hydroxylation, and oxidation reactions.[1]

DCOIT_Degradation This compound 4,5-dichloro-2-n-octyl- 4-isothiazolin-3-one (this compound) RingCleavage Isothiazolinone Ring Cleavage This compound->RingCleavage N_Octyl_Malonamic_Acid N-n-octyl malonamic acid RingCleavage->N_Octyl_Malonamic_Acid Decarboxylation1 Decarboxylation N_Octyl_Malonamic_Acid->Decarboxylation1 N_Octyl_Acetamide N-n-octyl acetamide Decarboxylation1->N_Octyl_Acetamide Oxidation Oxidation N_Octyl_Acetamide->Oxidation N_Octyl_Oxamic_Acid N-n-octyl oxamic acid Oxidation->N_Octyl_Oxamic_Acid Phototransformation Phototransformation N_Octyl_Oxamic_Acid->Phototransformation N_Octyl_Carbamic_Acid N-n-octyl carbamic acid Phototransformation->N_Octyl_Carbamic_Acid Decarboxylation2 Decarboxylation N_Octyl_Carbamic_Acid->Decarboxylation2 N_Octylamine n-octylamine Decarboxylation2->N_Octylamine

Caption: Proposed degradation pathway of this compound in the marine environment.

Experimental Workflow for this compound Sediment Degradation Study

The following diagram illustrates the logical flow of a typical laboratory microcosm study to assess the fate of this compound in marine sediment.

Experimental_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Collect 1. Collect Sediment & Overlying Water Prepare 2. Prepare Microcosms (Sediment & Water) Collect->Prepare Acclimate 3. Acclimate Microcosms Prepare->Acclimate Spike 4. Spike with this compound Acclimate->Spike Incubate 5. Incubate in Dark (Aerobic/Anaerobic) Spike->Incubate Sample 6. Sample at Time Intervals Incubate->Sample Separate 7. Separate Water & Sediment Sample->Separate Extract 8. Extract this compound & Metabolites Separate->Extract Analyze 9. Analyze by GC-MS/HPLC Extract->Analyze Data 10. Data Analysis (Half-life, etc.) Analyze->Data

Caption: Workflow for a this compound marine sediment degradation study.

Conclusion

The available data indicate that this compound can degrade relatively quickly in marine sediments under both aerobic and anaerobic conditions, with half-lives ranging from hours to days. However, its persistence can be significantly longer when associated with paint particles. The primary degradation pathway involves the breakdown of the isothiazolinone ring structure into less complex, and presumably less toxic, organic molecules.

For professionals in drug development and environmental science, understanding these degradation pathways and the factors influencing them is paramount for designing new, effective, and environmentally responsible antifouling agents. The experimental protocols outlined in this guide provide a robust framework for conducting further research to fill existing knowledge gaps and to evaluate the environmental fate of novel biocides. Continued investigation into the ecotoxicology of this compound and its metabolites is essential for a comprehensive environmental risk assessment and for the protection of marine ecosystems.

References

An In-depth Technical Guide to the Stability of 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) in aqueous environments. This compound is a potent biocide used in a variety of industrial and commercial applications, including antifouling coatings, paints, adhesives, and water treatment systems. Understanding its stability and degradation pathways is crucial for optimizing its use, ensuring product longevity, and assessing its environmental fate and potential toxicological impact.

Factors Influencing this compound Stability

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Generally, isothiazolinones like this compound are sensitive to thermal and pH conditions and their stability can be limited by the presence of nucleophiles.[1]

Effect of pH

The rate of hydrolysis of this compound is significantly dependent on the pH of the aqueous solution. It is more stable under acidic conditions and degrades more rapidly in neutral to alkaline environments.[1][2] This increased degradation at higher pH is a common characteristic of isothiazolone biocides and is attributed to the hydrolysis of the isothiazolone ring.[2]

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. An increase in temperature generally accelerates the rate of degradation. For instance, the half-life of this compound decreases significantly as the temperature rises from 4°C to 40°C.[1]

Photodegradation

Exposure to sunlight can also accelerate the degradation of this compound in aqueous solutions.[1] Photolysis, or the breakdown of the molecule by light, is a significant degradation pathway. The rate of photolysis can be influenced by the composition of the aqueous media, with degradation observed to be faster in natural waters (lake, river, sea) compared to distilled water.[3] The main photodegradation pathways involve the ring opening of the N-S bond and the breaking of the C-N covalent bond.[4]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under various conditions as reported in the literature.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solutions

pHTemperature (°C)Half-Life (days)Reference
4Not Specified6.8[1]
7Not Specified1.2[1]
9Not Specified3.7[1]
72571[5]

Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Solutions

Temperature (°C)pHHalf-Life (days)Reference
4Not Specified>64[1]
25Not Specified27.9[1]
40Not Specified4.5[1]

Table 3: Photodegradation Half-Life of this compound in Aqueous Solutions

ConditionHalf-Life (days)Reference
Sunlight Exposure6.8[1]
Dark Control14.4[1]
Natural Solar Irradiation (Distilled Water)18 (approx. 433 hours)[6]
Natural Solar Irradiation (Sea Water)13.1 (approx. 315 hours)[7]
Natural Solar Irradiation (River Water)6.4 (approx. 154 hours)[7]
Natural Solar Irradiation (Lake Water)5.5 (approx. 131 hours)[7]

Degradation Pathways

The degradation of this compound in aqueous environments proceeds through several pathways, including hydrolysis and photolysis. The primary degradation mechanism involves the cleavage of the isothiazolone ring.[8]

Hydrolytic and Photolytic Degradation

Under both hydrolytic and photolytic conditions, the isothiazolone ring of this compound can open, leading to the formation of several degradation products. A major pathway involves the formation of N-n-octyl malonamic acid, which can then be decarboxylated to yield N-n-octyl acetamide.[3][8] Further oxidation can lead to the formation of N-n-octyl oxamic acid.[3]

G This compound This compound (4,5-dichloro-2-octyl-3(2H)-isothiazolone) RingOpening Isothiazolone Ring Opening (Hydrolysis/Photolysis) This compound->RingOpening H₂O, hv MalonamicAcid N-n-octyl malonamic acid RingOpening->MalonamicAcid Decarboxylation Decarboxylation MalonamicAcid->Decarboxylation Acetamide N-n-octyl acetamide Decarboxylation->Acetamide Oxidation Oxidation Acetamide->Oxidation OxamicAcid N-n-octyl oxamic acid Oxidation->OxamicAcid

This compound Degradation Pathway

Biocidal Mechanism of Action

The biocidal activity of isothiazolinones, including this compound, is primarily due to their ability to react with thiol-containing proteins and enzymes within microbial cells.[9][10] This reaction disrupts essential cellular functions, leading to growth inhibition and cell death.[10][11]

The electrophilic sulfur atom in the isothiazolinone ring of this compound readily reacts with nucleophilic thiol groups (-SH) present in cysteine residues of proteins and smaller molecules like glutathione.[1] This leads to the formation of a disulfide bond, inactivating the protein or enzyme and disrupting critical metabolic pathways such as respiration and energy production.[10]

G cluster_cell Microbial Cell Enzyme Active Enzyme (with Thiol group -SH) InactiveEnzyme Inactive Enzyme (Disulfide bond) Enzyme->InactiveEnzyme Disruption Disruption of Metabolic Pathways InactiveEnzyme->Disruption CellDeath Cell Death Disruption->CellDeath This compound This compound This compound->Enzyme Reaction with Thiol

Biocidal Mechanism of this compound

Experimental Protocols

This section outlines the general methodologies for conducting key experiments to assess the stability of this compound in aqueous solutions.

Hydrolysis Study (adapted from OECD Guideline 111)[6][13]

This protocol describes a tiered approach to determine the rate of hydrolysis of this compound as a function of pH.

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Materials:

  • This compound (analytical standard)

  • Sterile aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)

  • Volumetric flasks and pipettes

  • Incubator capable of maintaining a constant temperature (e.g., 25°C or 50°C)

  • Analytical instrument for this compound quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Spike the sterile aqueous buffer solutions (pH 4, 7, and 9) with the this compound stock solution to a known concentration (not to exceed 0.01 M or half of its water solubility).

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., a preliminary test at 50°C for 5 days, followed by definitive tests at environmentally relevant temperatures like 25°C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Analyze the samples for the concentration of this compound and any identified degradation products using a validated analytical method.

  • Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH and temperature by plotting the concentration of this compound versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare this compound Stock Solution Spike Spike Buffers with this compound PrepStock->Spike PrepBuffers Prepare Sterile Buffers (pH 4, 7, 9) PrepBuffers->Spike Incubate Incubate in Dark at Constant Temp. Spike->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze this compound Conc. (HPLC/GC-MS) Sample->Analyze Calculate Calculate Half-Life and Rate Constant Analyze->Calculate

Hydrolysis Study Workflow
Analytical Method for this compound Quantification (Example: HPLC)

Objective: To quantify the concentration of this compound in aqueous samples.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column.

Reagents:

  • HPLC-grade methanol and water.

  • This compound analytical standard.

Chromatographic Conditions (Example): [7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Aqueous samples may require pre-concentration using solid-phase extraction (SPE) with C18 cartridges, especially for low concentrations.[12]

  • Elute the this compound from the SPE cartridge with a suitable organic solvent (e.g., methanol, acetonitrile).

  • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[11]

Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter influencing its efficacy and environmental persistence. It is significantly affected by pH, temperature, and light. This compound is less stable in alkaline and warmer conditions, and its degradation is accelerated by sunlight. The primary degradation pathway involves the opening of the isothiazolinone ring, leading to the formation of less toxic products. A thorough understanding of these factors and the application of standardized experimental protocols are essential for the effective and safe use of this compound in various applications.

References

An In-depth Technical Guide to the Biocidal Activity of Isothiazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides in a multitude of industrial and consumer products. Their efficacy in controlling the growth of bacteria, fungi, and algae has made them indispensable as preservatives in water treatment, paints, cosmetics, and various other formulations.[1] This technical guide provides a comprehensive overview of the core principles underlying the biocidal activity of common isothiazolinones, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Core Mechanism of Biocidal Action

The antimicrobial action of isothiazolinones is a rapid and potent two-step process.[2][3][4]

  • Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones cause a swift inhibition of microbial growth, respiration, and energy generation (ATP synthesis).[2][3][4]

  • Irreversible Cellular Damage: This initial inhibition is followed by irreversible cell damage over a period of hours, ultimately leading to cell death.[2][3]

The primary molecular mechanism involves the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom within the N-S bond readily reacts with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes.[1][2][5] This interaction leads to the formation of disulfide bonds, causing a disruption of protein structure and inactivation of critical enzymes.[5][6]

Key cellular processes targeted by isothiazolinones include:

  • Enzyme Inhibition: They specifically target and inhibit dehydrogenase enzymes involved in central metabolic pathways like the Krebs cycle and electron transport chain.[2][3]

  • Disruption of ATP Synthesis: By interfering with cellular respiration, they halt the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4]

  • Generation of Free Radicals: The interaction with thiols can also lead to the production of damaging free radicals within the cell.[2]

This multi-targeted approach makes it difficult for microorganisms to develop resistance.[3]

Visualization of Key Processes

To illustrate the fundamental concepts, the following diagrams are provided.

cluster_isothiazolinones Common Isothiazolinones CMIT CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) MIT MIT (2-methyl-4-isothiazolin-3-one) BIT BIT (1,2-benzisothiazolin-3-one) OIT OIT (2-octyl-4-isothiazolin-3-one) DCOIT This compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one)

Caption: Chemical names of commonly used isothiazolinone biocides.

cluster_mechanism Isothiazolinone Mechanism of Action Isothiazolinone Isothiazolinone CellMembrane Microbial Cell Membrane/Wall Isothiazolinone->CellMembrane Diffusion Intracellular Intracellular Space CellMembrane->Intracellular Thiol Thiol Groups (-SH) in Proteins & Enzymes Intracellular->Thiol Electrophilic Attack Enzyme Dehydrogenase Enzymes Thiol->Enzyme Inactivation Damage Irreversible Cellular Damage Thiol->Damage Oxidative Stress Metabolism Metabolic Pathways (e.g., Krebs Cycle) Enzyme->Metabolism Disruption ATP ATP Synthesis Metabolism->ATP Inhibition Growth Microbial Growth & Respiration ATP->Growth Inhibition CellDeath Cell Death Growth->CellDeath Damage->CellDeath

Caption: Signaling pathway of isothiazolinone biocidal activity.

Quantitative Biocidal Activity

The efficacy of isothiazolinones varies depending on the specific compound, the target microorganism, and environmental conditions. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a biocide that will inhibit the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria

IsothiazolinoneEscherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Staphylococcus aureus (μg/mL)
CMIT/MIT (3:1) 0.5 - 4[5][7]1.95 - 62.5[8]1 - 4[5]
BIT 41[7]--
MIT 41[7]-2 - 8.75[9]
OIT ---
This compound ---

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Fungi

IsothiazolinoneAspergillus niger (μg/mL)Saccharomyces cerevisiae (μg/mL)
CMIT/MIT (3:1) <1<1
BIT --
MIT >100>100
OIT <1<1
This compound <1<1

The general order of biocidal activity for some common isothiazolinones is reported as: MCI > OIT ≈ this compound > BIT > MI.[1]

Experimental Protocols

Accurate assessment of biocidal activity is crucial for product development and regulatory compliance. The following are detailed methodologies for key experiments.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a biocide that inhibits microbial growth.[1][2][3]

Materials:

  • Test isothiazolinone compound

  • Appropriate microbial culture (e.g., E. coli ATCC 10536, S. aureus ATCC 6538)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Biocide Dilutions: Prepare a stock solution of the isothiazolinone in a suitable solvent. Perform serial two-fold dilutions of the biocide in the growth medium directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the biocide dilutions. Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a spectrophotometer.

cluster_workflow Broth Dilution MIC Assay Workflow Start Start PrepInoculum Prepare Microbial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Dilutions of Isothiazolinone in Plate PrepDilutions->Inoculate Incubate Incubate Plate (18-24h) Inoculate->Incubate ReadResults Read Results (Visual/Spectrophotometer) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for MIC determination.

ATP Bioluminescence Assay for Microbial Viability

This rapid method assesses the metabolic activity of microorganisms by measuring ATP levels.[10][11][12]

Materials:

  • ATP bioluminescence assay kit (containing luciferase and luciferin)

  • Luminometer

  • Microbial culture treated with isothiazolinone

  • Opaque-walled 96-well plates

Procedure:

  • Sample Preparation: Expose the microbial culture to the isothiazolinone for a defined period.

  • ATP Extraction: Lyse the microbial cells to release intracellular ATP according to the kit manufacturer's instructions.

  • Bioluminescence Reaction: Add the luciferase/luciferin reagent to the cell lysate in an opaque-walled microplate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement: Immediately measure the light output (in Relative Light Units, RLU) using a luminometer.

  • Interpretation: The amount of light produced is directly proportional to the amount of ATP present, which indicates the number of viable, metabolically active cells. A decrease in RLU in treated samples compared to untreated controls indicates biocidal activity.

Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenase enzymes, which are key targets of isothiazolinones.[13][14]

Materials:

  • Cell-free extract of the test microorganism

  • Buffer solution (e.g., Tris-HCl)

  • Substrate for the dehydrogenase (e.g., sodium succinate)

  • Electron acceptor dye (e.g., 2,6-dichloroindophenol - DCIP)

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the buffer, substrate, and cell-free extract.

  • Initiate Reaction: Add PMS and DCIP to the mixture. The dehydrogenase enzyme will transfer electrons from the substrate to PMS, which then reduces DCIP.

  • Measure Absorbance: Monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.

  • Assess Inhibition: To test the effect of an isothiazolinone, pre-incubate the cell-free extract with the biocide before adding the other reagents and compare the rate of DCIP reduction to an untreated control.

Conclusion

Isothiazolinones are highly effective biocides with a well-characterized mechanism of action that involves rapid metabolic inhibition and subsequent irreversible cellular damage. Their broad spectrum of activity and low propensity for inducing resistance make them valuable tools in a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with these important antimicrobial agents. A thorough understanding of their biocidal properties is essential for their safe and effective use.

References

DCOIT potential for bioaccumulation in aquatic life

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Bioaccumulation Potential of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Aquatic Life

Introduction

4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum isothiazolinone biocide, widely utilized as the active ingredient in antifouling paint formulations for marine vessels following the global restriction of organotin compounds like tributyltin (TBT).[1][2] Its primary function is to deter the settlement and growth of fouling organisms on submerged surfaces.[3] Given its direct and continuous release into aquatic environments, particularly in harbors, marinas, and shipping lanes, understanding its environmental fate and potential for bioaccumulation is critical for a comprehensive ecological risk assessment.[4][5][6]

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, resulting in a concentration greater than that in the surrounding medium.[7] For aquatic organisms, this can occur through bioconcentration (uptake from water) and biomagnification (accumulation from dietary sources).[7] The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (log Kₒw). This compound is a hydrophobic compound, which suggests a propensity for accumulation in the lipid-rich tissues of organisms.[4] However, reported log Kₒw values vary, with some studies citing a high value of 6.4, while others report a lower, directly measured value of 2.8.[4][6][8] This guide provides a technical overview of the current scientific understanding of this compound's bioaccumulation potential, summarizing key quantitative data and experimental methodologies.

Bioaccumulation Potential and Trophic Transfer

Regulatory assessments often use a Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) threshold of 2000 to classify a substance as bioaccumulative.[4] Studies on this compound have consistently shown BCF and BAF values well below this threshold, leading to the classification of this compound as non-bioaccumulative in individual organisms.[1][4][5]

A key study involving the mussel Mytilus galloprovincialis demonstrated rapid uptake and metabolism of this compound.[1][4] The uptake phase in experiments was typically short (e.g., 24 hours), followed by a depuration phase (e.g., 72 hours) where organisms were placed in clean seawater.[1][4] Analysis showed that mussels were able to quickly process and eliminate the compound.[2][4] Similarly, studies on the fish Lepomis macrochirus indicated rapid uptake and degradation of this compound over a 49-day exposure period.[2]

Despite the low potential for bioaccumulation within a single organism due to rapid metabolism, research indicates that this compound can be transferred through the food web.[1][4][5] Predator-prey biomagnification factor (BMF) calculations suggest that trophic transfer is possible.[1][4] This implies that in areas with continuous this compound input, such as busy ports, the substance may be considered "pseudo-persistent," leading to potential long-term accumulation in the local food web even if it is rapidly metabolized by individual organisms.[2][6]

Quantitative Bioaccumulation Data

The following tables summarize quantitative data from a key study assessing the bioaccumulation of this compound in the mussel Mytilus galloprovincialis. The experiments evaluated three exposure routes: aqueous, dietary, and a combination of both.[1][4]

Table 1: Aqueous Exposure - Bioconcentration Factor (BCF) of this compound in Mytilus galloprovincialis

Uptake Time (hours)Mean this compound in Seawater (µg/L)Mean this compound in Mussel Tissue (µg/kg)Bioconcentration Factor (BCF)
164.3 ± 4.52133 ± 10133.2
355.7 ± 3.91867 ± 8833.5
24n.a.

Data sourced from a 2024 study on this compound bioaccumulation.[1][4]

BCF is calculated as the concentration in tissue divided by the concentration in water.

Table 2: Dietary Exposure - Biomagnification Factor (BMF) of this compound in Mytilus galloprovincialis

Uptake Time (hours)Mean this compound in Microalgae (µg/kg)Mean this compound in Mussel Tissue (µg/kg)Biomagnification Factor (BMF)
11507 ± 712800 ± 1321.86
31507 ± 712467 ± 1161.64
24n.a.

Data sourced from a 2024 study on this compound bioaccumulation.[1][4]

BMF is calculated as the concentration in the predator (mussel) divided by the concentration in the prey (microalgae).

Table 3: Combined Aqueous and Dietary Exposure - Bioaccumulation Factor (BAF) of this compound in Mytilus galloprovincialis

Uptake Time (hours)Mean this compound in Aqueous Medium (µg/L)Mean this compound in Mussel Tissue (µg/kg)Bioaccumulation Factor (BAF)
171.3 ± 5.02533 ± 11935.5
361.0 ± 4.32167 ± 10235.5
24n.a.

Data sourced from a 2024 study on this compound bioaccumulation.[1][4] Aqueous medium includes seawater and microalgae.

BAF is calculated as the concentration in tissue divided by the concentration in the surrounding medium.

Experimental Protocols

The data presented above were generated using rigorous and standardized experimental procedures. The following sections detail the typical methodologies employed in these bioaccumulation studies.

Test Organisms and Culture
  • Test Species: Marine bivalves such as the mussel Mytilus galloprovincialis are commonly used due to their filter-feeding nature and ecological relevance.[1][4]

  • Food Source: For dietary exposure studies, a primary producer like the microalga Tetraselmis chuii is cultured and used as a contaminated food vector.[1][4]

Bioaccumulation Bioassay

The bioassay consists of two primary phases: uptake and depuration.[4][7]

  • Uptake Phase: Organisms are exposed to this compound for a defined period (e.g., 24 hours).[1][4] This exposure can be through three different scenarios:

    • Aqueous Exposure: Mussels are placed in artificial seawater spiked with a known concentration of this compound (e.g., 80 µg/L).[1][4]

    • Dietary Exposure: Mussels are fed microalgae that have been pre-exposed to this compound.[1][4]

    • Combined Exposure: Mussels are held in this compound-spiked seawater and simultaneously fed this compound-contaminated microalgae.[1][4]

  • Depuration Phase: After the uptake period, the organisms are transferred to clean, this compound-free seawater for a specified duration (e.g., 72 hours) to measure the rate of elimination.[1][4]

  • Sampling: Samples of water, whole organisms, and food are collected at multiple time points during both the uptake and depuration phases for chemical analysis.[4]

G cluster_prep Phase 1: Acclimation & Preparation cluster_uptake Phase 2: Uptake (e.g., 24 hours) cluster_depuration Phase 3: Depuration (e.g., 72 hours) cluster_analysis Phase 4: Analysis Organism Test Organism (e.g., Mytilus galloprovincialis) Acclimate Acclimation to Lab Conditions Organism->Acclimate Food Food Source (e.g., Tetraselmis chuii) Food_Culture Microalgae Culture Food->Food_Culture Aqueous Aqueous Exposure: Mussels in this compound-spiked water Acclimate->Aqueous Dietary Dietary Exposure: Mussels fed contaminated algae Acclimate->Dietary Combined Combined Exposure: Spiked water + Contaminated algae Acclimate->Combined Food_Contam Contaminate Microalgae with this compound (for dietary route) Food_Culture->Food_Contam Food_Contam->Dietary Food_Contam->Combined Sampling1 Sampling: Water & Mussels (e.g., 1h, 3h, 24h) Aqueous->Sampling1 Dietary->Sampling1 Combined->Sampling1 Depurate Transfer Mussels to Clean Seawater Sampling1->Depurate End of Uptake Phase Extract This compound Extraction (SPE / MSPD) Sampling1->Extract Sampling2 Sampling: Mussels (e.g., 72h post-exposure) Depurate->Sampling2 Sampling2->Extract Quantify Quantification (GC-ECD) Extract->Quantify Calculate Calculate BCF, BMF, BAF Quantify->Calculate

Fig 1. Generalized experimental workflow for a this compound bioaccumulation study.
Chemical Analysis

  • Extraction from Water: Water samples (e.g., 40-50 mL) are passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the this compound.[4][5]

  • Extraction from Tissues: this compound is extracted from lyophilized (freeze-dried) soft tissues using methods like vortex-assisted matrix solid-phase dispersion (MSPD).[4]

  • Quantification: The extracted this compound is quantified using gas chromatography with an electron capture detector (GC-ECD) or tandem mass spectrometry (GC-MS/MS).[4][5] High-performance liquid chromatography (HPLC) with UV detection is also a suitable analytical technique.[9]

This compound Uptake and Metabolism Pathways

The low bioaccumulation potential of this compound is primarily attributed to its rapid biotransformation and elimination by aquatic organisms.[2][4] While this compound is hydrophobic and can readily pass through biological membranes like gills and the gut wall, organisms possess metabolic pathways to detoxify and excrete it.[3]

The primary route of uptake from water is via passive diffusion across the gills. For dietary exposure, absorption occurs across the gut epithelium after ingestion of contaminated food. Once absorbed, this compound enters circulation and is transported to metabolically active tissues, such as the digestive gland in mussels or the liver in fish.[10] In these tissues, detoxification likely occurs through enzymatic processes (e.g., via cytochrome P450 monooxygenases and glutathione S-transferases), which increase the polarity of the this compound molecule, making it more water-soluble and easier to excrete. The resulting metabolites are then eliminated from the organism.

G cluster_env cluster_org Aquatic Organism (e.g., Mussel) cluster_uptake cluster_metabolism Water This compound in Water Gills Gills Water->Gills Absorption Food This compound in Food Gut Gut Epithelium Food->Gut Ingestion & Absorption Circulation Circulatory System Gills->Circulation Transport Gut->Circulation Transport Metabolic_Tissue Metabolic Tissues (e.g., Digestive Gland) Circulation->Metabolic_Tissue Distribution Metabolites Water-Soluble Metabolites Metabolic_Tissue->Metabolites Biotransformation Elimination Excretion Metabolites->Elimination Transport for Elimination Elimination->Water Release to Environment

Fig 2. Conceptual pathways for this compound uptake, metabolism, and elimination.

Conclusion

The available scientific evidence indicates that this compound has a low potential for bioaccumulation in individual aquatic organisms.[4][10] Its classification as "non-bioaccumulative" is supported by experimentally derived BCF and BAF values that are significantly lower than established regulatory thresholds.[1][4] The primary reason for this is the ability of aquatic organisms, including both invertebrates and fish, to rapidly metabolize and eliminate the compound.[2][4]

However, the potential for this compound to be transferred through the food web (biomagnification) cannot be dismissed, particularly in coastal and estuarine environments with high maritime traffic and continuous inputs of the biocide.[1][4][6] Therefore, while the risk of direct bioaccumulation from water appears low, future research should focus on the long-term consequences of trophic transfer and the potential for adverse effects in higher-level predators within these specific, high-exposure ecosystems.

References

Methodological & Application

Application Note: Quantitative Analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a widely used biocide, and monitoring its presence in environmental and biological samples is crucial for assessing its environmental fate and potential toxicity. The described protocol provides a robust and reliable analytical procedure for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a potent biocide used in a variety of industrial and commercial applications, including antifouling paints, wood preservatives, and water treatment.[1][2] Its widespread use necessitates sensitive and specific analytical methods to determine its concentration in complex matrices. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for the quantification of trace levels of this compound.[3][4] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC separation, and MS/MS detection.

Chemical Structure

Chemical structure of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one

Figure 1: Chemical structure of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound).

Experimental Protocols

Sample Preparation

a) Water Samples (Solid-Phase Extraction - SPE)

This protocol is designed for the extraction and concentration of this compound from water samples.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for HPLC-MS/MS analysis.

b) Soil and Sediment Samples

This protocol outlines the extraction of this compound from solid matrices.

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Extraction: Weigh 5 g of the homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and vortex for 1 minute.

  • Ultrasonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

c) Biological Tissue Samples

This protocol is for the extraction of this compound from biological tissues.

  • Homogenization: Weigh approximately 1 g of the tissue sample and homogenize it in 5 mL of acetonitrile using a mechanical homogenizer.

  • Protein Precipitation: Keep the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.

HPLC-MS/MS Analysis

a) HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Program 0-1 min: 50% B, 1-8 min: linear gradient to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% B and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

b) Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Table 1: MRM Transitions and Quantitative Data for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)Retention Time (min)LOD (ng/mL)LOQ (ng/mL)
This compound282.1170.0114.120~6.50.010.05

Note: Collision energy is a starting point and may require optimization based on the specific instrument used. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values and may vary depending on the matrix and instrument sensitivity.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (Water, Soil, Tissue) extraction Extraction/ Solid-Phase Extraction sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration hplc HPLC Separation (C18 Column) concentration->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification & Data Analysis msms->quantification analytical_logic start Start prep Sample Preparation start->prep inject HPLC Injection prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize select_precursor Precursor Ion Selection (Q1) ionize->select_precursor fragment Collision-Induced Dissociation (Q2) select_precursor->fragment select_product Product Ion Selection (Q3) fragment->select_product detect Detection select_product->detect quantify Quantification detect->quantify end End quantify->end

References

Application Notes and Protocols for DCOIT as a Marine Antifouling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide widely employed as an active ingredient in marine antifouling paint formulations.[1][2] It serves as an effective alternative to organotin compounds, which have been largely phased out due to their significant environmental impact.[3] this compound is designed to prevent the settlement and growth of a wide range of marine fouling organisms, including bacteria, algae, barnacles, and fungi, on submerged surfaces.[1][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound in antifouling paint formulations.

Application Notes

Chemical and Physical Properties

This compound is a white crystalline powder with a melting point of approximately 42.2-42.8°C.[5][6] It is slightly soluble in water but soluble in organic solvents such as ethanol and acetone.[5] The technical grade product is often a tan-to-brown waxy solid with a pungent aromatic odor.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Name 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one[6]
CAS Number 64359-81-5[4]
Molecular Formula C₁₁H₁₇Cl₂NOS[4]
Molecular Weight 282.23 g/mol [6]
Appearance White crystalline powder[5]
Melting Point 42.2 - 42.8 °C[5]
Solubility in Water 14 ppm at 25 °C[6]
log Kow 2.8 - 4.5[6]
Vapor Pressure 7.4 x 10⁻⁶ mm Hg at 25 °C[6]
Mechanism of Action

This compound functions by inhibiting essential enzymes involved in the energy metabolism of microorganisms.[7] Specifically, it targets the electron transport chain and oxidative phosphorylation, which are critical for the generation of adenosine triphosphate (ATP), the primary energy currency of cells.[7] This disruption of energy production leads to the inhibition of growth and ultimately the death of fouling organisms.

This compound This compound CellMembrane Cell Membrane of Fouling Organism This compound->CellMembrane Penetrates ElectronTransport Electron Transport Chain (Energy Metabolism) CellMembrane->ElectronTransport Targets ATP ATP Production (Cellular Energy) ElectronTransport->ATP Disrupts Growth Inhibition of Growth & Cell Death ATP->Growth Leads to

Caption: Mechanism of action of this compound as an antifouling agent.

Formulation Guidelines

This compound is incorporated into both solvent-based and water-based marine paint formulations.[8][9] The concentration of this compound in commercial antifouling paints typically ranges from 1.9 ± 1.9% (w/w).[1] It is often used as a co-biocide to enhance the antifouling efficacy of other active ingredients like cuprous oxide.[1] Formulations are designed to have a controlled release of the biocide to provide long-term protection.[4] Encapsulation of this compound in nanostructured materials like silica has been explored to reduce its leaching rate and environmental impact.[10][11]

Table 2: Typical Concentration of this compound in Antifouling Paint Formulations

Formulation ComponentConcentration Range (% w/w)PurposeReferences
This compound 0.5 - 5.0Primary biocide[1]
Cuprous Oxide 10 - 40Co-biocide[1]
Binder (e.g., Vinyl, Acrylic) 20 - 50Forms the paint film[12]
Solvents 20 - 40Dissolves binder and additives[8]
Pigments & Fillers 10 - 30Provides color and mechanical properties[13]
Additives (e.g., Stabilizers) < 5Improves paint properties[14]
Environmental Fate and Ecotoxicity

This compound is promoted as an environmentally acceptable antifoulant due to its relatively rapid degradation in the marine environment.[15] Its half-life in seawater can range from less than a day to over a week, depending on environmental conditions such as sunlight and microbial activity.[7][10] Degradation involves the cleavage of the isothiazolone ring, leading to less toxic compounds.[10] However, concerns have been raised about its potential toxicity to non-target marine organisms, including endocrine-disrupting effects.[16][17]

Table 3: Ecotoxicity Data for this compound against Various Marine Organisms

OrganismEndpointConcentration (µg/L)References
Perna perna (Bivalve) - Gametes40 min-EC₅₀ (Fertilization)0.063[11]
Perna perna (Bivalve) - Embryos48 h-EC₅₀ (Larval Development)12.4[11]
Perna perna (Bivalve) - Juveniles72 h-EC₅₀ (Byssus Production)96.1[11]
Oryzias melastigma (Marine Medaka)28-day Exposure3[16]
Litopenaeus vannamei (Shrimp)28-day Survival> 30[18]
EPC Cell Line24-hour IC₅₀1110[19]
EPC Cell Line96-hour IC₅₀1030[19]

Experimental Protocols

Protocol 1: Evaluation of Antifouling Efficacy using Static Immersion Test (Modified from ASTM D3623/D6990)

This protocol describes a static immersion test to evaluate the antifouling performance of paint formulations containing this compound in a natural marine environment.

1. Materials and Equipment:

  • Test panels (e.g., 10 cm x 15 cm fiberglass or steel plates)[20]

  • Antifouling paint formulations (with and without this compound as control)

  • Paint application equipment (brushes, rollers, or spray gun)

  • Wet film thickness gauge

  • Test rack for panel immersion

  • Underwater camera

  • Data sheets for recording observations

2. Procedure:

  • Panel Preparation: Prepare test panels according to standard procedures (e.g., sandblasting for steel panels).[20]

  • Paint Application: Apply the antifouling paint formulations to the test panels, ensuring a uniform coating thickness. Use a wet film thickness gauge to monitor application. Prepare a negative control panel (coated with a non-toxic paint) and a positive control (a commercial antifouling paint with known performance).[21]

  • Curing: Allow the painted panels to cure according to the manufacturer's instructions (typically 7 days at ambient temperature).

  • Immersion: Securely attach the cured panels to a test rack and immerse them in a marine environment with known high fouling pressure.[22] The panels should be submerged vertically at a depth of 1-3 meters.[20]

  • Evaluation:

    • Periodically (e.g., monthly) remove the test rack from the water for inspection.

    • Photograph each panel to document the extent and type of fouling.

    • Visually assess the percentage of the panel surface covered by different types of fouling organisms (e.g., slime, algae, barnacles).[23]

    • Rate the fouling resistance on a scale (e.g., 0 = completely fouled, 100 = no fouling).

  • Data Analysis: Compare the fouling ratings of the this compound-containing formulations to the negative and positive controls over the immersion period.

Start Start PrepPanels Prepare Test Panels (e.g., Sandblasting) Start->PrepPanels ApplyPaint Apply Antifouling Paint (Control & this compound Formulations) PrepPanels->ApplyPaint Cure Cure Painted Panels (e.g., 7 days) ApplyPaint->Cure Immerse Immerse Panels in Marine Environment Cure->Immerse Evaluate Periodic Evaluation (e.g., Monthly) Immerse->Evaluate Photograph Photograph Panels Evaluate->Photograph Inspect End End of Test Evaluate->End Final Analysis Assess Assess Fouling Coverage (% and Type) Photograph->Assess Rate Rate Fouling Resistance Assess->Rate Rate->Evaluate Continue Testing

Caption: Workflow for static immersion testing of antifouling paints.

Protocol 2: Laboratory Bioassay for Barnacle Larvae Settlement (Modified from Pansch et al., 2017)

This protocol outlines a laboratory-based bioassay to assess the effectiveness of this compound-containing coatings in preventing the settlement of barnacle larvae.

1. Materials and Equipment:

  • Test plates coated with antifouling formulations

  • Barnacle larvae (cyprids) of a common fouling species (e.g., Amphibalanus amphitrite)

  • Flow-through system with controlled water flow

  • Stereomicroscope

  • Filtered seawater

  • Petri dishes or multi-well plates

2. Procedure:

  • Coating Preparation: Prepare and cure test plates as described in Protocol 1.

  • Aging: Age the coated plates in a dynamic system (e.g., rotating drum) with flowing seawater for a specified period (e.g., 45 days) to simulate in-service conditions.[7]

  • Larvae Collection: Collect competent barnacle cyprid larvae.

  • Exposure:

    • Place the aged test plates in petri dishes or the flow-through chamber.

    • Introduce a known number of cyprid larvae (e.g., 20-30) into each chamber.

    • Maintain a constant flow of filtered seawater at a controlled temperature (e.g., 25°C).

  • Settlement Assessment: After a defined exposure period (e.g., 48 hours), count the number of settled and metamorphosed barnacles on each test surface using a stereomicroscope.[24]

  • Data Analysis: Calculate the percentage of settlement inhibition for each this compound formulation compared to the control.

Start Start CoatPlates Prepare & Cure Coated Test Plates Start->CoatPlates AgePlates Dynamically Age Plates in Seawater CoatPlates->AgePlates CollectLarvae Collect Barnacle Cyprid Larvae AgePlates->CollectLarvae Expose Expose Plates to Larvae in Flow-Through System CollectLarvae->Expose Incubate Incubate for 48 hours Expose->Incubate Assess Assess Larval Settlement (Microscopy) Incubate->Assess Calculate Calculate % Inhibition Assess->Calculate End End Calculate->End

Caption: Experimental workflow for barnacle larvae settlement bioassay.

Protocol 3: Determination of this compound Leaching Rate (Based on ASTM D6903-07)

This protocol provides a method for determining the rate at which this compound leaches from an antifouling coating in a laboratory setting.

1. Materials and Equipment:

  • Painted test cylinders

  • Rotating cylinder apparatus

  • Artificial seawater

  • Sample collection vials

  • Analytical instrumentation for this compound quantification (e.g., HPLC or GC-MS)

  • This compound analytical standard

2. Procedure:

  • Cylinder Preparation: Coat test cylinders with the antifouling paint and allow them to cure.

  • Leaching Test Setup:

    • Place each painted cylinder in a container with a known volume of artificial seawater.

    • Use a rotating apparatus to turn the cylinders at a constant speed to simulate water flow.

  • Sample Collection: At specified time intervals (e.g., 1, 3, 7, 14, 21, 28, 35, and 45 days), collect a water sample from each container. Replenish the container with fresh artificial seawater.[18]

  • Sample Analysis:

    • Extract this compound from the water samples using an appropriate method (e.g., solid-phase extraction).

    • Analyze the extracts using a calibrated HPLC or GC-MS to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the mass of this compound leached during each time interval.

    • Divide the mass by the surface area of the painted cylinder and the time interval to determine the leaching rate (µg/cm²/day).[18]

Start Start PrepCylinders Prepare & Cure Painted Cylinders Start->PrepCylinders SetupLeaching Place Cylinders in Rotating Apparatus with Artificial Seawater PrepCylinders->SetupLeaching CollectSamples Collect Water Samples at Time Intervals SetupLeaching->CollectSamples AnalyzeSamples Analyze this compound Concentration (HPLC or GC-MS) CollectSamples->AnalyzeSamples CalculateRate Calculate Leaching Rate (µg/cm²/day) AnalyzeSamples->CalculateRate Report Report Results CalculateRate->Report End End Report->End

Caption: Logical relationship for determining this compound leaching rate.

References

Application Notes and Protocols for the Quantification of DCOIT by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) using gas chromatography (GC) coupled with mass spectrometry (MS). This compound is a widely used biocide in various industrial applications, including antifouling paints and coatings. Its monitoring in environmental and industrial samples is crucial for assessing environmental impact and ensuring product quality. While liquid chromatography is more common for isothiazolinone analysis, GC-MS offers a robust and sensitive alternative.[1]

Principle of Analysis

The quantification of this compound by GC-MS involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and detection by a mass spectrometer. The separation is based on the differential partitioning of this compound between the stationary phase of the GC column and the carrier gas. The mass spectrometer provides selective and sensitive detection by monitoring characteristic ions of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

2.1.1. Water Samples (Environmental Monitoring)

For aqueous samples such as seawater, groundwater, or wastewater, solid-phase extraction (SPE) is a common and effective pre-concentration and clean-up technique.[2][3]

  • Materials:

    • C18 SPE cartridges

    • Methanol (HPLC grade)

    • Ethyl acetate (GC grade)

    • Deionized water

    • Vacuum manifold for SPE

  • Protocol:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the retained this compound with 5-10 mL of ethyl acetate.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The concentrated extract is now ready for GC-MS analysis.

2.1.2. Antifouling Paint and Coating Samples

For solid or semi-solid samples like paints, solvent extraction is typically employed. Pyrolysis GC-MS can also be utilized for direct analysis of the polymeric matrix without extensive sample preparation.[4][5]

  • Materials:

    • Dichloromethane (DCM, GC grade)

    • Methanol (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

  • Protocol:

    • Accurately weigh approximately 0.1-0.5 g of the paint or coating sample into a glass centrifuge tube.

    • Add 10 mL of a dichloromethane:methanol (1:1, v/v) mixture.

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 15-30 minutes to enhance extraction efficiency.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.

    • Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into a clean vial.

    • The filtered extract is ready for GC-MS analysis. Dilution with the extraction solvent may be necessary depending on the expected this compound concentration.

2.1.3. Pharmaceutical Formulations

While this compound is not a common pharmaceutical ingredient, it could potentially be present as a contaminant from manufacturing processes or as a preservative in some topical formulations. The sample preparation would be similar to that for paints and coatings, focusing on extraction with a suitable organic solvent. Method validation for such a matrix would be critical.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are recommended GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Gas Chromatograph
GC ColumnA non-polar or medium-polarity capillary column is recommended. A common choice would be a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
Injection Volume1 µL
Inlet Temperature250 - 280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate15 °C/min to 320 °C
Final Temperature320 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Chemical Ionization (CI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Tandem Mass Spectrometry (MS/MS)
Monitored Ions (for SIM)m/z 282 (M+H parent peak in CI) and m/z 170 (fragment ion).[6] Other characteristic ions may be selected based on the fragmentation pattern of this compound.

Data Presentation: Quantitative Performance

The following table summarizes typical quantitative data for the analysis of this compound by GC-MS, compiled from literature and expected performance of similar methods.

ParameterEnvironmental Water SamplesAntifouling Paint Samples
Linearity Range 0.1 - 100 µg/L1 - 500 mg/kg
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.005 - 0.01 µg/L[3]0.1 - 1 mg/kg
Limit of Quantification (LOQ) 0.015 - 0.03 µg/L0.3 - 3 mg/kg
Recovery (%) 85 - 110%90 - 105%
Precision (RSD %) < 15%< 10%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (Water, Paint, etc.) extraction Extraction (SPE for Water / Solvent Extraction for Paint) sample->extraction Matrix-specific protocol concentration Concentration (Nitrogen Evaporation) extraction->concentration gc_injection GC Injection concentration->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM/MS/MS) gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting quantification->reporting logical_relationship cluster_sample_type Sample Matrix cluster_prep_method Preparation Method cluster_instrumentation Instrumentation This compound This compound Analysis Water Environmental Water This compound->Water Paint Antifouling Paint This compound->Paint Pharma Pharmaceutical (potential) This compound->Pharma SPE Solid-Phase Extraction (SPE) Water->SPE Pre-concentration Solvent_Ext Solvent Extraction Paint->Solvent_Ext Extraction Pyrolysis Pyrolysis Paint->Pyrolysis Direct Analysis Pharma->Solvent_Ext Extraction (hypothetical) GC Gas Chromatography (GC) SPE->GC Solvent_Ext->GC Pyrolysis->GC MS Mass Spectrometry (MS) GC->MS Separation & Detection

References

Application Notes and Protocols for DCOIT as a Preservative in Commercial Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide widely utilized as a preservative in a variety of commercial products to prevent microbial degradation.[1][2][3] Its efficacy against a wide range of bacteria, fungi, and algae makes it a valuable tool in formulations for paints, coatings, plastics, adhesives, sealants, and industrial water treatment systems.[1][3][4] this compound's primary mechanism of action involves the inhibition of key metabolic pathways in microorganisms. As an electrophile, it rapidly reacts with thiol groups present in proteins, particularly enzymes within the Krebs cycle.[5] This covalent modification disrupts essential cellular functions, such as respiration, leading to rapid inhibition of growth and eventual cell death.[5][6]

These application notes provide detailed information on the antimicrobial efficacy of this compound, protocols for its evaluation, and an overview of its toxicological profile and effects on cellular signaling pathways.

Antimicrobial Efficacy of this compound

This compound demonstrates high efficacy against a broad spectrum of microorganisms at low concentrations.[7] Its low water solubility contributes to its long-lasting preservative effect in various formulations.[8] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against common fungal and bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

Fungal SpeciesMIC (ppm)Reference
Alternaria alternata<78[2]
Aspergillus niger<78[2]
Aureobasidium pullulans<78[2]
Candida albicans0.383 (µg/mL)[9]
Chaetomium globosum<78[2]
Cladosporium cladosporioides<78[2]
Penicillium citrinum<78[2]
Trichoderma viride<78[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

Bacterial SpeciesMIC (µM)Reference
Bacillus subtilis31[4]
Escherichia coliNot specified
Klebsiella pneumoniaeNot specified
Pseudomonas aeruginosaNot specified
Staphylococcus aureusNot specified

Note: Specific MIC values for some bacteria were not available in the searched literature. This compound is known to be effective against a wide range of bacteria, including Pseudomonas species.[7]

Recommended Use Levels in Commercial Products

The concentration of this compound required for effective preservation depends on the product formulation and the expected microbial challenge.

Table 3: Typical Use Concentrations of this compound

Product TypeRecommended Concentration (ppm of active ingredient)Reference
Paints and Coatings120 - 570[7]
Adhesives and Sealants250 - 1150[1]
Plastics and Polymers800 - 2000[7]
Metalworking FluidsNot specified[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a specific microorganism using the broth microdilution method.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial culture in the logarithmic growth phase, adjusted to a standardized inoculum density (e.g., 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or broth)

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Dilute the standardized microbial culture in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: A well containing only the inoculated broth (no this compound) to confirm microbial growth.

    • Negative Control: A well containing only uninoculated broth to check for sterility.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).

  • Reading Results: Determine the MIC as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

Microbial Challenge Test for Paints

This protocol is a generalized method to assess the efficacy of this compound as an in-can preservative in a paint formulation.

Materials:

  • Paint formulation with and without this compound (control)

  • Mixed microbial inoculum containing relevant spoilage bacteria and fungi

  • Sterile containers

  • Sterile swabs or loops

  • Agar plates (e.g., Tryptic Soy Agar for bacteria, Potato Dextrose Agar for fungi)

Procedure:

  • Sample Preparation: Dispense equal amounts of the control paint and the paint containing this compound into separate sterile containers.

  • Inoculation: Introduce a known amount of the mixed microbial inoculum into each paint sample.

  • Incubation: Store the inoculated paint samples at a suitable temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 28 days).

  • Sampling and Plating: At regular intervals (e.g., 0, 7, 14, 21, and 28 days), take a sample from each container using a sterile swab or loop and streak it onto the appropriate agar plates.

  • Incubation of Plates: Incubate the agar plates at the optimal temperature for the microorganisms in the inoculum.

  • Evaluation: After incubation, visually assess the microbial growth on the agar plates. The effectiveness of the preservative is determined by comparing the level of microbial growth from the this compound-containing paint to the control paint over time. A significant reduction or absence of growth in the preserved sample indicates efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the potential cytotoxicity of this compound using a cell-based MTT assay.

Materials:

  • Mammalian cell line (e.g., fibroblasts)

  • Cell culture medium and supplements

  • This compound solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the cells with this compound for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the untreated control. This data can be used to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Signaling Pathways and Toxicological Profile

Mechanism of Action and Thiol Reactivity

The primary antimicrobial mechanism of this compound is its ability to react with thiol groups (-SH) in microbial proteins, particularly enzymes. This reaction leads to the formation of a disulfide bond, which can inactivate the enzyme and disrupt critical metabolic pathways like the Krebs cycle.

Thiol_Reactivity This compound This compound (Electrophile) Enzyme_S_this compound Enzyme-S-DCOIT (Inactive Adduct) This compound->Enzyme_S_this compound Covalent Modification Enzyme_SH Enzyme-SH (Active) Enzyme_SH->Enzyme_S_this compound Reaction with Thiol Group Cell_Death Inhibition of Metabolism & Cell Death Enzyme_S_this compound->Cell_Death

Caption: this compound inactivates enzymes by reacting with their thiol groups.

G-Protein Coupled Receptor (GPCR) Signaling

Recent studies have suggested that this compound can also interact with cellular signaling pathways in eukaryotes. One identified target is the G protein alpha subunit (Gα) of G-protein coupled receptors (GPCRs). By binding to Gα, this compound can competitively inhibit its activation, thereby disrupting downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2][5] This interference with GPCR signaling may contribute to some of the toxicological effects observed with this compound exposure.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activates G_alpha_active Gα-GTP (Active) G_Protein->G_alpha_active GDP/GTP Exchange This compound This compound This compound->G_Protein Inhibits Activation Ligand Ligand Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha_active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces MAPK_Pathway MAPK Pathway Second_Messenger->MAPK_Pathway Activates Cellular_Response Altered Cellular Response MAPK_Pathway->Cellular_Response

Caption: this compound can inhibit GPCR signaling by targeting the Gα subunit.

Skin Sensitization Potential

This compound is a known skin sensitizer. Therefore, appropriate handling precautions and risk assessments are necessary when incorporating it into products that may come into contact with skin. The following workflow illustrates a typical process for assessing skin sensitization potential.

Skin_Sensitization_Workflow start Start: New Formulation containing this compound in_vitro In Vitro Screening (e.g., DPRA, KeratinoSens™) start->in_vitro in_vivo In Vivo Testing (e.g., LLNA - OECD 429) in_vitro->in_vivo If positive or for confirmation risk_assessment Risk Assessment (Exposure Scenario) in_vivo->risk_assessment safe_use Determination of Safe Use Concentration risk_assessment->safe_use Acceptable Risk not_safe Reformulate or Add Warnings risk_assessment->not_safe Unacceptable Risk

References

Application Notes and Protocols for Leaching Rate Studies of DCOIT from Antifouling Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the study of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) leaching from antifouling coatings. The information is intended to guide researchers in designing and executing robust experiments to assess the environmental release and efficacy of this biocide.

Introduction to this compound and its Role in Antifouling Coatings

4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum biocide widely used in antifouling paints to prevent the settlement and growth of marine organisms on submerged surfaces. Its effectiveness is dependent on a controlled release, or leaching, from the coating into the surrounding water. Understanding the leaching rate is crucial for evaluating the coating's performance, lifespan, and potential environmental impact. Factors influencing the leaching rate include the paint formulation, water temperature, salinity, and hydrodynamic conditions.

Experimental Protocols

Protocol 1: Determination of this compound Leaching Rate using the Rotating Cylinder Method (Adapted from ASTM D6442)

This protocol describes a laboratory procedure to measure the leaching rate of this compound from antifouling coatings in a controlled environment.

1. Materials and Apparatus:

  • Test Cylinders: Polycarbonate or equivalent cylinders.

  • Antifouling Coating: The this compound-containing paint to be tested.

  • Coating Applicator: To ensure uniform film thickness.

  • Release Rate Measuring Container: A vessel with a capacity of 1.8 to 2.2 liters, equipped with baffles.

  • Rotating Apparatus: Capable of rotating the test cylinders at a controlled speed.

  • Holding Tank: To condition the coated cylinders in artificial seawater.

  • Artificial Seawater: Prepared according to standard formulations (e.g., ASTM D1141).

  • Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) or an Electron Capture Detector (GC-ECD).

  • Reagents and Standards: this compound analytical standard, extraction solvents (e.g., ethyl acetate), and reagents for preparing artificial seawater.

2. Experimental Workflow:

G cluster_prep Preparation cluster_conditioning Conditioning cluster_leaching Leaching Measurement cluster_analysis Analysis prep1 Coat test cylinders with this compound antifouling paint prep2 Cure coated cylinders prep1->prep2 prep3 Measure initial dry film thickness prep2->prep3 cond1 Immerse cylinders in holding tank with artificial seawater prep3->cond1 cond2 Maintain constant temperature, salinity, and pH leach1 Transfer cylinder to measuring container with fresh artificial seawater leach2 Rotate cylinder at a defined speed (e.g., 60 rpm) for a set time (e.g., 1 hour) leach1->leach2 leach3 Collect seawater sample leach2->leach3 leach4 Return cylinder to holding tank leach3->leach4 ana1 Extract this compound from seawater sample (e.g., SPE or LLE) leach3->ana1 leach4->leach1 Repeat at specified intervals ana2 Analyze extract using GC-MS or GC-ECD ana1->ana2 ana3 Quantify this compound concentration against a standard curve ana2->ana3 ana4 Calculate leaching rate (µg/cm²/day) ana3->ana4 G cluster_water Marine Environment cluster_cell Target Cell (e.g., in Marine Organism) cluster_organism Organismal Level This compound This compound This compound->DCOIT_int TRb Thyroid Hormone Receptor β (TRβ) HRE Hormone Response Element (on DNA) TRb->HRE Binds to HRE T3 Triiodothyronine (T3) T3->T3_int Transcription Gene Transcription HRE->Transcription Alters Proteins Protein Synthesis Transcription->Proteins Leads to altered Physiological_Effects Disruption of Physiological Processes (e.g., growth, development, metabolism) Proteins->Physiological_Effects HPT_axis Hypothalamic-Pituitary-Thyroid (HPT) Axis Stimulation Physiological_Effects->HPT_axis DCOIT_int->TRb Binds to TRβ T3_int->TRb Binds to TRβ Hyperthyroidism Hyperthyroidism-like Symptoms HPT_axis->Hyperthyroidism

Application Notes and Protocols for Formulating Stable DCOIT Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of stable emulsions containing 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) for experimental use. This compound is a broad-spectrum biocide with applications in various fields.[1][2][3] Due to its low water solubility, preparing stable aqueous emulsions is critical for its application in biological and experimental settings.[1][3][4]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for developing stable formulations.

PropertyValueReference
Chemical Name 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one[4][5]
CAS Number 64359-81-5[4][5]
Molecular Formula C11H17Cl2NOS[5]
Molecular Weight 282.23 g/mol [5]
Appearance White to off-white crystalline powder[1][4]
Melting Point 40-46 °C[4][5][6]
Solubility Slightly soluble in water (2 ppm at 25°C); Soluble in organic solvents (e.g., ethanol, acetone, oily marine paint)[1][3][4]
log Kow 2.8 - 4.5[6]

Experimental Protocols for this compound Emulsion Formulation

The following protocols outline methods for preparing oil-in-water (O/W) emulsions of this compound. The choice of surfactant and energy input are critical for achieving a stable formulation.

Materials
  • This compound (powder or as a concentrated solution in a carrier solvent)

  • Oil phase (e.g., mineral oil, vegetable oil, or a water-immiscible organic solvent)

  • Aqueous phase (e.g., deionized water, buffer solution)

  • Surfactants (e.g., Tween series, Span series, Brij series, sodium dodecyl sulfate)

  • Homogenizer (e.g., high-speed blender, sonicator, microfluidizer)

Protocol 1: High-Shear Homogenization

This protocol is suitable for producing a coarse to fine emulsion.

  • Preparation of the Oil Phase: Dissolve the desired concentration of this compound in the oil phase. Gentle heating may be required to facilitate dissolution, but the temperature should not exceed the melting point of this compound.

  • Preparation of the Aqueous Phase: Dissolve the selected surfactant(s) in the aqueous phase.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization. The duration and intensity of homogenization will depend on the desired droplet size and should be optimized.

  • Cooling: If heating was used, allow the emulsion to cool to room temperature.

  • Characterization: Analyze the emulsion for droplet size distribution, stability (e.g., by observing for phase separation over time), and this compound concentration.

Protocol 2: Sonication

This method is effective for producing fine emulsions with a narrow droplet size distribution.

  • Prepare the Oil and Aqueous Phases: Follow steps 1 and 2 from Protocol 1.

  • Combine Phases: Combine the oil and aqueous phases in a suitable vessel.

  • Sonication: Immerse the tip of a sonicator probe into the mixture. Apply ultrasonic energy in pulses to avoid excessive heating. The sonication time and amplitude will need to be optimized.

  • Cooling: Use an ice bath during sonication to dissipate heat.

  • Characterization: Evaluate the resulting emulsion as described in Protocol 1.

Surfactant Selection for this compound Emulsions

The selection of an appropriate surfactant system is crucial for the stability of the emulsion. The Hydrophile-Lipophile Balance (HLB) system can be used as a guide. For O/W emulsions, surfactants with an HLB value between 8 and 18 are generally suitable. A combination of a high HLB and a low HLB surfactant often provides better stability.

Surfactant TypeExamplesTypical HLB RangeNotes
Non-ionic Tween 80, Brij 3510-18Generally less irritating and more stable to pH changes.
Anionic Sodium Dodecyl Sulfate (SDS)> 20Can produce fine emulsions but may be sensitive to pH and ionic strength.
Cationic Cetyltrimethylammonium Bromide (CTAB)> 20May interact with negatively charged biological molecules.

Experimental Workflow for this compound Emulsion Preparation and Characterization

DCOIT_Emulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization This compound This compound Powder Dissolve_Oil Dissolve this compound in Oil This compound->Dissolve_Oil Oil Oil Phase Oil->Dissolve_Oil Surfactant Surfactant Dissolve_Aq Dissolve Surfactant in Aqueous Phase Surfactant->Dissolve_Aq Aqueous Aqueous Phase Aqueous->Dissolve_Aq Pre_Emulsion Pre-emulsification (Mixing) Dissolve_Oil->Pre_Emulsion Dissolve_Aq->Pre_Emulsion Homogenization Homogenization (High-Shear/Sonication) Pre_Emulsion->Homogenization Droplet_Size Droplet Size Analysis Homogenization->Droplet_Size Stability Stability Assessment Homogenization->Stability Concentration This compound Concentration Verification Homogenization->Concentration

Caption: Workflow for this compound emulsion preparation and characterization.

Potential Signaling Pathway of this compound

Research suggests that this compound may exert its biological effects through interaction with G-protein coupled receptors (GPCRs) and subsequent modulation of intracellular calcium levels, which can impact synaptic transmission.[7][8][9]

DCOIT_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_alpha Gα Subunit GPCR->G_alpha Activates Effector Effector Enzyme (e.g., PLC) G_alpha->Effector Activates IP3 IP3 Effector->IP3 Generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Binds to receptor on ER Endoplasmic Reticulum ER->Ca_Store Ca_Release Ca2+ Release Ca_Store->Ca_Release Stimulates Synaptic_Transmission Modulation of Synaptic Transmission Ca_Release->Synaptic_Transmission Neurotoxicity Potential Neurotoxicity Synaptic_Transmission->Neurotoxicity

Caption: Hypothesized signaling pathway for this compound's neurotoxic effects.

Stability Considerations

This compound can be unstable in aqueous systems.[10][11] The stability of this compound emulsions can be influenced by:

  • pH: Extremes in pH may degrade this compound.

  • Temperature: High temperatures can accelerate degradation and affect emulsion stability.

  • Light: this compound may be sensitive to light.[1] Emulsions should be stored in light-resistant containers.

  • Presence of certain ions: For instance, copper ions have been used to stabilize this compound in some formulations.[12]

It is recommended to conduct stability studies on the prepared emulsions under the intended storage and experimental conditions. This can involve monitoring droplet size, phase separation, and this compound concentration over time.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming DCOIT Insolubility in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT). Our goal is to help you overcome challenges related to its low aqueous solubility in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum biocide used to inhibit the growth of bacteria, fungi, and algae. Its low water solubility (approximately 14 ppm at 25°C) can make it difficult to prepare homogenous aqueous solutions for in vitro experiments, leading to issues with accurate dosing and reproducibility.

Q2: What solvents can be used to dissolve this compound?

Q3: How can I prepare a stock solution of this compound for my experiments?

A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO, to a high concentration (e.g., 10-100 mM). This stock solution can then be serially diluted in your aqueous experimental medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect your experimental system (typically ≤0.5% for DMSO in cell culture).

Q4: My this compound solution is precipitating when I add it to my aqueous medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the detailed troubleshooting guide below for strategies to prevent and resolve this issue.

Troubleshooting Guides

Issue 1: this compound Precipitation in Aqueous Media

Symptoms:

  • Visible particulate matter or cloudiness in the solution after adding the this compound stock solution.

  • Inconsistent results between replicate experiments.

  • Lower than expected biological activity.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the final aqueous medium.

  • The concentration of the organic solvent from the stock solution is too high, causing the compound to fall out of solution when diluted.

  • Interactions with components in the culture medium (e.g., proteins, salts).

Solutions:

  • Decrease the Final Concentration: Lower the final working concentration of this compound in your assay.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5%. You can achieve this by preparing a more concentrated stock solution.

  • Serial Dilutions: Perform serial dilutions of your this compound stock solution in the aqueous medium while vortexing or mixing to ensure gradual dissolution.

  • Pre-warming the Medium: Gently warming the aqueous medium before adding the this compound stock solution can sometimes improve solubility.

  • Sonication: Brief sonication of the final solution can help to dissolve small precipitates, but caution should be exercised as it can also degrade the compound.

Issue 2: Instability of this compound in Solution Over Time

Symptoms:

  • Loss of biological activity of prepared solutions over time.

  • Changes in the appearance of the solution upon storage.

Possible Causes:

  • This compound can degrade in aqueous solutions, with the rate of degradation being dependent on pH and temperature.

  • Exposure to light can cause photolytic degradation.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions of this compound for each experiment.

  • pH and Temperature Control: Be mindful of the pH and temperature of your experimental setup, as these can influence this compound's stability.

  • Protect from Light: Store stock solutions and experimental setups protected from light, for example, by using amber vials or covering with aluminum foil.

Quantitative Data Summary

Table 1: Solubility and Stability of this compound

PropertyValueConditions
Water Solubility14 ppm (mg/L)25°C
Half-life in aqueous solution216 hourspH 5
Half-life in aqueous solution720 hourspH 7
Half-life in aqueous solution288 hourspH 9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing of this compound

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-

Technical Support Center: Stabilizing DCOIT in High pH Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in high pH laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing efficacy in a high pH buffer?

A1: this compound, like other isothiazolinones, is susceptible to degradation in alkaline (high pH) conditions.[1][2] This degradation is primarily caused by nucleophilic attack by hydroxide ions (OH-), leading to the hydrolysis and opening of the isothiazolinone ring structure.[1] This process inactivates the molecule, reducing its intended biocidal or experimental effect. The rate of this degradation generally increases as the pH rises.[1]

Q2: What is the expected half-life of this compound in an aqueous solution at high pH?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. Published data shows some variability, which may be due to different experimental conditions such as temperature and buffer composition. One study reported a half-life of 1.2 days at pH 7 and, interestingly, a longer half-life of 3.7 days at pH 9 at 25°C.[1] Another source indicates a much longer half-life of 71 days at pH 7 and 25°C.[3] It is crucial to experimentally determine the stability of this compound under your specific laboratory conditions.

Q3: What are the primary degradation products of this compound at high pH?

A3: The degradation of this compound under alkaline conditions proceeds through the cleavage of the isothiazolinone ring.[4] This can lead to the formation of several degradation products, including N-n-octyl malonamic acid, N-n-octyl acetamide, and N-n-octyl oxamic acid, which can be further transformed into n-octyl amine.[4]

Q4: Can I use common laboratory buffers to prepare my high pH this compound solution?

A4: Yes, certain common laboratory buffers may help stabilize this compound. A patent for stabilizing isothiazolones suggests the use of alkali metal salts of acetate, citrate, phosphate, and borate. When preparing your high pH solution, using a buffer system based on these salts may be beneficial. However, it is important to be aware that some buffer components can interact with your experimental system. For instance, borate buffers have been shown to alter the formation of certain byproducts in chlorination reactions.[5] It is recommended to test the compatibility of your chosen buffer with this compound and your experimental setup.

Q5: Are there any specific chemical stabilizers I can add to my this compound solution?

A5: Several classes of compounds have been patented as stabilizers for this compound in commercial formulations, which may be adaptable for laboratory use. These include aromatic acid anhydrides (e.g., phthalic anhydride) and alkyl acetoacetates. The proposed mechanism for these stabilizers is their ability to react with and neutralize nucleophiles that would otherwise attack the isothiazolinone ring. The suitability of these stabilizers for your specific application will depend on their compatibility with your experimental system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of this compound activity in a freshly prepared high pH solution. The pH of the solution is too high, leading to rapid hydrolytic degradation.- Lower the pH of your solution if your experimental protocol allows. - Prepare the this compound solution immediately before use. - Consider using a stabilizing agent as described in the FAQs.
Inconsistent experimental results with this compound at high pH. The concentration of active this compound is decreasing over the course of the experiment due to degradation.- Monitor the concentration of this compound at the beginning and end of your experiment using HPLC (see Experimental Protocols). - Prepare fresh this compound solutions for each experiment. - Work at a lower temperature if possible, as higher temperatures accelerate degradation.[1]
Precipitation or cloudiness in the this compound solution. This compound has low water solubility. The formation of degradation products might also contribute to precipitation.- Ensure the concentration of this compound does not exceed its solubility limit in your buffer. - Use a co-solvent if your experimental design permits. - Filter the solution before use.

Data Presentation

Table 1: Half-life of this compound at Various pH Values (at 25°C)

pHHalf-life (Days)Citation
71.2[1]
771[3]
93.7[1]

Table 2: Half-life of this compound at Various Temperatures

Temperature (°C)Half-life (Days)Citation
4>64[1]
2527.9[1]
404.5[1]

Experimental Protocols

Protocol for Monitoring this compound Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in aqueous solutions. It is recommended to optimize the method for your specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., Acquity HSS T3, 10 cm x 150 µm i.d., 1.8 µm particle size).

  • This compound analytical standard.

  • HPLC-grade methanol and acetonitrile.

  • HPLC-grade water.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.22 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 2% Methanol in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-11.5 min: 70% B

    • 11.5-12 min: 70-99% B

    • 12-15 min: 99% B

  • Flow Rate: 1 µL/min (adjust based on column dimensions).

  • Injection Volume: 10 nL (adjust as needed).

  • Detection Wavelength: 275 nm.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

4. Sample Preparation:

  • Collect an aliquot of your experimental this compound solution.

  • Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration standards.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared samples.

  • Determine the concentration of this compound in your samples by comparing their peak areas to the calibration curve.

Visualizations

DCOIT_Degradation_Pathway This compound This compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) RingOpening Nucleophilic Attack & Isothiazolinone Ring Opening This compound->RingOpening Hydroxide Hydroxide Ion (OH⁻) (High pH) Hydroxide->RingOpening Intermediate Unstable Intermediate RingOpening->Intermediate DegradationProducts Degradation Products: - N-n-octyl malonamic acid - N-n-octyl acetamide - N-n-octyl oxamic acid - n-octyl amine Intermediate->DegradationProducts

Caption: Alkaline degradation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Experiment cluster_analysis Analysis Prep_Buffer Prepare High pH Buffer Add_this compound Add this compound to Buffer Prep_Buffer->Add_this compound Incubate Incubate at Desired Temperature Add_this compound->Incubate Take_Samples Take Samples at Time Points Incubate->Take_Samples Prepare_HPLC Prepare Samples for HPLC Take_Samples->Prepare_HPLC Analyze_HPLC Analyze by HPLC Prepare_HPLC->Analyze_HPLC Calc_Conc Calculate this compound Concentration Analyze_HPLC->Calc_Conc

Caption: Workflow for monitoring this compound stability.

Logical_Troubleshooting Start Inconsistent Results with This compound at High pH Check_pH Is pH > 8? Start->Check_pH Check_Time Is solution prepared fresh? Check_pH->Check_Time Yes No_Degradation Degradation is less likely. Consider other experimental variables. Check_pH->No_Degradation No Check_Temp Is experiment at elevated temp? Check_Time->Check_Temp No Degradation High probability of This compound degradation Check_Time->Degradation Yes Check_Temp->Degradation Yes Check_Temp->No_Degradation No

Caption: Troubleshooting logic for this compound instability.

References

How to prevent DCOIT precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the preparation and storage of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) stock solutions to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound (4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one) is a broad-spectrum biocide used to inhibit the growth of bacteria, fungi, and algae.[1][2][3] It is an organic compound that appears as a white to off-white crystalline powder.[1] Understanding its solubility is crucial for preparing stable stock solutions. It is only slightly soluble in water but readily dissolves in various organic solvents, including ethanol and acetone.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Due to its low water solubility, this compound stock solutions should be prepared using organic solvents.[1][4] Common and effective solvents include Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1] For specific applications in plastics or coatings, it is sometimes formulated in carriers like xylene or plasticizers.[3][4] The choice of solvent should be compatible with your downstream experimental conditions.

Q3: What are the general guidelines for storing this compound, both as a solid and in a stock solution?

A3: this compound powder should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][5] It is crucial to avoid contact with reducing metals such as iron and aluminum, as well as strong oxidizing materials.[1] For stock solutions, store them in tightly closed containers in a cool, dry place, protected from direct sunlight.[5][6] To minimize the risk of precipitation caused by temperature fluctuations, avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide: this compound Precipitation

Q4: My this compound stock solution, which was initially clear, has now become cloudy or formed a precipitate. What are the potential causes?

A4: Precipitation in a this compound stock solution can be triggered by several factors:

  • Exceeded Solubility Limit: The concentration of this compound in the chosen solvent may be too high, creating a supersaturated solution.

  • Temperature Fluctuation: A decrease in temperature is a common cause of precipitation, as the solubility of most solid compounds, including this compound, decreases at lower temperatures.[8]

  • Solvent Contamination or Change: The accidental introduction of water or a solvent in which this compound is less soluble (an anti-solvent) can significantly reduce its solubility and cause it to precipitate out of the solution.

  • pH Shift: Although this compound is stable across a wide pH range, a significant change in the solution's pH could potentially alter its solubility.[1]

  • Extended Storage: Over long periods, even in optimal conditions, some compounds can degrade or slowly crystallize out of solution.

Q5: What should I do if my this compound stock solution has already precipitated?

A5: If you observe a precipitate, you can attempt to redissolve it, but you must verify the final concentration afterward.

  • Gentle Warming: Warm the solution gently in a water bath (not exceeding 35-40°C, as the melting point of this compound is around 42°C) while carefully swirling the container.[1] Do not use direct heat, as it can cause solvent evaporation and potential compound degradation.

  • Sonication: Place the vial in a sonicator bath for short intervals to help break up the precipitate and facilitate redissolution.

  • Verification: If the precipitate redissolves completely, allow the solution to return to room temperature to ensure it remains stable. If it stays clear, it can likely be used. However, it is best practice to verify the concentration if the application is sensitive.

  • When to Discard: If the precipitate does not redissolve with gentle warming and sonication, or if it immediately reappears upon cooling, the solution's integrity may be compromised. It is recommended to discard the solution and prepare a fresh one.

Data Presentation

Table 1: this compound Properties and Recommended Handling

PropertyValue / RecommendationSource(s)
Appearance White to off-white crystalline powder[1]
CAS Number 64359-81-5[2]
Molecular Formula C11H17Cl2NOS[2]
Melting Point 42.2–42.8°C[1]
Water Solubility Slightly soluble / Insoluble[1][6]
Organic Solvents Soluble in ethanol, acetone, DMSO[1]
Storage (Solid) Cool, dry, well-ventilated, light-resistant container[1][5]
Storage (Solution) Tightly sealed, away from light, avoid freeze-thaw[6][7]
Incompatibilities Reductive metals (Fe, Al), Oxidative materials[1]

Experimental Protocols

Protocol 1: Preparation of a Stable 100 mM this compound Stock Solution in DMSO

This protocol provides a method for preparing a stable stock solution and minimizing the risk of precipitation.

Materials:

  • This compound (CAS 64359-81-5) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in foil

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance and weighing paper

Methodology:

  • Calculate Required Mass: Determine the mass of this compound needed. For a 10 mL solution of 100 mM this compound (Molecular Weight: 282.23 g/mol ):

    • Mass (g) = 0.1 mol/L * 0.010 L * 282.23 g/mol = 0.2822 g (or 282.2 mg)

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it into the amber vial.

  • Add Solvent: Add approximately 8 mL of anhydrous DMSO to the vial. Using anhydrous solvent is critical to prevent the introduction of water, which can cause precipitation.

  • Dissolve the Compound:

    • Cap the vial tightly and vortex the mixture for 1-2 minutes.

    • If any solid remains, place the vial in a room temperature sonicator bath for 5-10 minutes or until the solid is fully dissolved.

    • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Adjust to Final Volume: Once the this compound is completely dissolved, add DMSO to reach the final desired volume of 10 mL.

  • Final Mixing and Storage: Invert the vial several times to ensure the solution is homogeneous. Store the solution at room temperature or as recommended, protected from light. For long-term storage, aliquoting the solution into smaller, single-use vials can prevent contamination and degradation from repeated handling.

Mandatory Visualizations

DCOIT_Troubleshooting_Workflow start Start: this compound Stock Solution Shows Precipitation check_temp Was the solution stored at a low temperature (e.g., 4°C or frozen)? start->check_temp check_solvent Was water or another anti-solvent added? check_temp->check_solvent No warm Action: Gently warm solution (max 40°C) and/or sonicate to redissolve. check_temp->warm Yes check_conc Is the concentration close to the solubility limit? check_solvent->check_conc No prepare_new Action: Prepare a new solution using anhydrous solvent. check_solvent->prepare_new Yes discard Result: Discard solution. Prepare a fresh stock. check_conc->discard No / Unsure lower_conc Action: Prepare a new, more dilute stock solution. check_conc->lower_conc Yes reprecipitates Does it reprecipitate upon cooling? warm->reprecipitates reprecipitates->discard Yes use_solution Result: Solution is usable. Store at RT, protect from light. reprecipitates->use_solution No prepare_new->discard (Old Solution) lower_conc->discard (Old Solution)

Caption: Troubleshooting workflow for addressing this compound precipitation in stock solutions.

References

Technical Support Center: DCOIT Interference with Fluorescent Protein-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting interference caused by 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in fluorescent protein-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) is a broad-spectrum biocide used to inhibit the growth of bacteria, fungi, and algae.[1][2] It is a member of the isothiazolinone class of compounds.[3] Due to its effectiveness, this compound is a common ingredient in a variety of industrial and consumer products, including paints, coatings, adhesives, sealants, and metalworking fluids.[2][4]

Q2: Why might this compound interfere with my fluorescent protein-based assay?

A2: this compound is a thiol-reactive compound.[5] This means it can readily react with sulfhydryl groups (-SH) on cysteine residues within proteins.[5] Fluorescent proteins (e.g., GFP) and reporter enzymes like luciferase are proteins that may contain cysteine residues critical for their structure and function. This compound's reaction with these residues can lead to conformational changes, denaturation, or direct inhibition of enzymatic activity, thereby affecting the fluorescent or luminescent signal.

Q3: What are the common signs of this compound interference in my assay?

A3: Signs of this compound interference can include:

  • Decreased signal: A reduction in fluorescence or luminescence intensity, which could be misinterpreted as a true biological effect (e.g., inhibition of a target).

  • Increased signal variability: High well-to-well or day-to-day variability in your assay signal.

  • Irreproducible results: Difficulty in consistently reproducing your experimental findings.

  • Atypical dose-response curves: The shape of the dose-response curve may be unusual or shifted.

Q4: Is this compound the only isothiazolinone that can cause interference?

A4: No, other isothiazolinones, such as methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT), also exhibit thiol reactivity and have the potential to interfere with protein-based assays.

Troubleshooting Guides

Problem 1: My fluorescent signal is unexpectedly low after adding a compound that might contain this compound.

Possible Cause: The compound is quenching the fluorescence of your reporter protein or this compound within the compound is directly inhibiting the fluorescent protein or a reporter enzyme like luciferase.

Troubleshooting Steps:

  • Perform a Control Experiment without Biological Components:

    • Question: Does the compound absorb light at the excitation or emission wavelength of your fluorophore?

    • Action: Prepare a solution of your compound at the final assay concentration in the assay buffer. Measure the absorbance spectrum of the solution. Significant absorbance at your assay's excitation or emission wavelengths indicates potential quenching.

  • Test for Direct Inhibition of the Reporter Protein:

    • Question: Is this compound directly affecting the fluorescent protein or luciferase?

    • Action: Perform a simplified version of your assay containing only the purified fluorescent protein or luciferase and your test compound. A decrease in signal in this simplified system points to direct inhibition.

  • Utilize a Thiol Scavenger:

    • Question: Can the interference be mitigated by a reducing agent?

    • Action: Add a thiol-scavenging agent like Dithiothreitol (DTT) to your assay buffer. If the signal is restored or the inhibition is reduced, it strongly suggests that a thiol-reactive compound like this compound is the culprit.

Problem 2: I suspect this compound interference, but I'm not sure how to confirm it.

Confirmation Strategy:

  • DTT Rescue Experiment:

    • Rationale: DTT contains free thiol groups that will react with this compound, effectively "scavenging" it and preventing it from reacting with your reporter protein.

    • Procedure: Run your assay in parallel with and without the addition of DTT (typically 1-5 mM) to the assay buffer before adding your test compound. A significant shift in the IC50 value or restoration of the signal in the presence of DTT is strong evidence of thiol-reactive interference.

  • Pre-incubation Test:

    • Rationale: If this compound is reacting with a component of your assay, the effect may be time-dependent.

    • Procedure: Pre-incubate your test compound with the reporter protein for a period (e.g., 30-60 minutes) before initiating the assay. Compare the results to an assay where the compound is added immediately before reading the signal. A greater effect after pre-incubation suggests a covalent interaction.

Data Presentation

Amino AcidReactivity with Chlorine Dioxide
CysteineVery High (reaction too rapid to be monitored)[6][7]
TryptophanHigh (reaction too rapid to be monitored)[6][7]
TyrosineHigh (reaction too rapid to be monitored)[6][7]
HistidineModerate[6][7]
ProlineModerate[7]
Other Amino AcidsLow to negligible[6]

Experimental Protocols

Protocol 1: Control Experiment for this compound Interference using Dithiothreitol (DTT)

Objective: To determine if a test compound's inhibitory effect is due to thiol-reactivity, characteristic of this compound.

Materials:

  • Your standard assay components (buffer, fluorescent protein/luciferase, substrate, etc.)

  • Test compound suspected to contain this compound

  • Dithiothreitol (DTT)

  • Microplate reader capable of fluorescence or luminescence detection

Procedure:

  • Prepare DTT Stock Solution: Prepare a 1 M stock solution of DTT in ultrapure water.

  • Prepare Assay Buffers:

    • Buffer A (Control): Your standard assay buffer.

    • Buffer B (DTT): Your standard assay buffer supplemented with a final concentration of 5 mM DTT.

  • Set up Assay Plates:

    • In a microplate, set up two sets of your standard assay. One set will use Buffer A, and the other will use Buffer B.

    • For each set, include wells for a negative control (vehicle only) and a dilution series of your test compound.

  • Add Reagents:

    • Add the appropriate buffer (A or B) to all wells.

    • Add the diluted test compound or vehicle to the corresponding wells.

    • Add your fluorescent protein or luciferase to all wells.

    • If applicable, add the substrate to initiate the reaction.

  • Incubate and Read:

    • Incubate the plates according to your standard protocol.

    • Measure the fluorescence or luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of your test compound in both the presence and absence of DTT.

    • Plot the dose-response curves and determine the IC50 values for both conditions. A significant rightward shift in the IC50 curve in the presence of DTT indicates interference from a thiol-reactive compound.

Visualizations

Proposed Mechanism of this compound Interference

DCOIT_Interference cluster_protein Reporter Protein This compound This compound (4,5-dichloro-2-n-octyl- 4-isothiazolin-3-one) Cysteine Cysteine Residue (-SH) This compound->Cysteine Thiol Reaction (Covalent Bond Formation) Protein Fluorescent Protein / Luciferase InactiveProtein Inactive/Altered Protein (Loss of Signal) Cysteine->InactiveProtein Conformational Change / Inhibition

Caption: Proposed mechanism of this compound interference with fluorescent proteins and luciferase via thiol reaction.

Experimental Workflow for Troubleshooting this compound Interference

Troubleshooting_Workflow Start Unexpected Signal Decrease in Assay ControlExp Control Experiment: Compound in buffer alone Start->ControlExp Quenching Is there absorbance at Ex/Em wavelengths? ControlExp->Quenching YesQuench Conclusion: Fluorescence Quenching Quenching->YesQuench Yes NoQuench No Significant Quenching Quenching->NoQuench No DirectInhibition Test for Direct Inhibition: Purified Reporter + Compound DTT_Test DTT Rescue Experiment: Assay +/- DTT DirectInhibition->DTT_Test ThiolReactive Conclusion: Thiol-Reactive Interference (Likely this compound) DTT_Test->ThiolReactive Signal Restored NotThiol Conclusion: Interference not thiol-related. Investigate other mechanisms. DTT_Test->NotThiol No Change NoQuench->DirectInhibition

References

Technical Support Center: Detection of DCOIT in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The primary analytical methods for this compound detection are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other sensitive detectors. Gas chromatography with an electron capture detector (GC-ECD) is frequently used due to its high sensitivity to halogenated compounds like this compound.[1][2] GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and is effective for complex matrices.[3] HPLC coupled with tandem mass spectrometry (LC-MS/MS) is also a powerful technique for the quantification of this compound, particularly in samples like water-based adhesives.[4]

Q2: What are the main challenges in analyzing this compound in complex matrices?

A2: The main challenges include:

  • Matrix Interference: Co-extractives from complex samples like sediment, soil, and biological tissues can interfere with the this compound signal, leading to ion suppression or enhancement in LC-MS analysis and co-eluting peaks in GC analysis.[5][6][7]

  • Low Concentrations: this compound is often present at trace levels in environmental and biological samples, requiring highly sensitive analytical methods.

  • Analyte Instability: this compound can degrade in environmental samples, especially in aqueous solutions.[2][8][9] Proper sample storage, such as refrigeration at 4°C, is crucial to minimize degradation.[8]

  • Poor Volatility (for GC): Although amenable to GC analysis, its volatility can be a limiting factor. Derivatization is a potential strategy to improve its chromatographic behavior, though it is not always necessary for this compound itself.[10]

Q3: How can I improve the extraction recovery of this compound from my samples?

A3: The choice of extraction method is critical and matrix-dependent.

  • For aqueous samples: Solid-phase extraction (SPE) using C18 cartridges is a common and effective method for pre-concentrating this compound.[3][11]

  • For solid and semi-solid samples (e.g., tissues, sediment): Matrix solid-phase dispersion (MSPD) is an efficient technique that combines sample homogenization and extraction into a single step.[1] A vortex-assisted MSPD (VAMSPD) method has been shown to be effective for extracting this compound from fish tissues.[1] Pressurized liquid extraction (PLE) is another option for solid matrices.[12]

Q4: Is derivatization necessary for this compound analysis by GC?

A4: While derivatization is a common strategy to improve the volatility and chromatographic peak shape of polar analytes for GC analysis, it is not always required for this compound.[13][14] Some methods have successfully analyzed this compound directly by GC-MS or GC-ECD.[2][3] However, for other isothiazolinones like 1,2-benzisothiazolinone (BIT), derivatization with agents like diazomethane has been used to enhance chromatographic performance.[8][15] If you encounter issues with peak shape or sensitivity for this compound, exploring silylation with reagents like BSTFA could be a potential optimization step.[16]

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Potential Cause Troubleshooting Step
This compound Degradation Ensure samples are stored at 4°C and analyzed promptly after collection and extraction.[8] Consider spiking a control matrix with a known amount of this compound and analyzing it alongside your samples to assess stability under your storage and processing conditions.
Inefficient Extraction Optimize your extraction procedure. For SPE, ensure proper conditioning of the cartridge and use an appropriate elution solvent. For MSPD, experiment with the sample-to-sorbent ratio and the elution solvent.[17]
Instrumental Issues (GC/LC-MS) Verify instrument performance by injecting a fresh this compound standard. Check for leaks in the GC system, ensure the MS source is clean, and confirm that the detector is functioning correctly.[18]
Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis
Potential Cause Troubleshooting Step
Active Sites in the GC System Deactivate the GC inlet liner and the first few centimeters of the analytical column. Using a liner with glass wool can sometimes help, but can also be a source of activity.[19] Consider using a more inert column.
Column Contamination Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first 10-15 cm of the column from the inlet side.
Inappropriate GC Conditions Optimize the injector temperature and the temperature program to ensure efficient volatilization and chromatography of this compound.
Flow Path Disruption Ensure the column is installed correctly with the proper insertion depth into the injector and detector to avoid dead volume.[10][13]
Issue 3: Matrix Effects (Ion Suppression/Enhancement) in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Co-eluting Matrix Components Improve sample clean-up. This can involve optimizing the SPE wash steps or using a more selective sorbent.[6][7] Diluting the sample extract can also mitigate matrix effects, provided the this compound concentration remains above the limit of quantification.[5]
Poor Chromatographic Separation Modify the HPLC gradient to better separate this compound from interfering compounds. Experiment with different mobile phase compositions or a different analytical column with alternative selectivity.[6]
Ionization Source Conditions Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flows, to minimize the impact of matrix components on this compound ionization.

Quantitative Data Summary

Matrix Analytical Method Sample Preparation Recovery (%) LOD LOQ Reference
Environmental WatersGC-MSSPE with a polymeric/C18 mix-0.01 - 0.1 µg/L-[8][15]
SeawaterGC-MS/MSC-18 Solid Phase Extraction-5 ng/L-[3]
Mussel Soft TissuesGC-ECDVortex-assisted MSPD-5.987 µg/kg1.976 µg/kg[11]
Water-based AdhesivesHPLC-MS/MS-81.5 - 109.80.005 mg/L0.01 mg/L[4]
SedimentGC-MSAccelerated Solvent Extraction & GPC/SPE cleanup75 - 1020.6 - 3.4 µg/kg-[6]

Experimental Protocols

Protocol 1: this compound Analysis in Water by GC-MS

This protocol is adapted from the methodology for isothiazolinone analysis in environmental waters.[8][15]

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. To prevent degradation, store samples at 4°C and analyze as soon as possible.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-bed SPE cartridge (e.g., polymeric and C18 material) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute this compound from the cartridge with 5 mL of ethyl acetate.

  • Sample Concentration: Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C (hold for 2 min), ramp to 320°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detection: Electron impact (EI) ionization, monitoring characteristic ions for this compound.

Protocol 2: this compound Analysis in Biological Tissues by Vortex-Assisted MSPD and GC-ECD

This protocol is based on the method for analyzing this compound in mussel soft tissues.[11]

  • Sample Preparation: Lyophilize and homogenize the tissue sample.

  • Vortex-Assisted Matrix Solid-Phase Dispersion (VAMSPD):

    • In a glass vial, mix 0.5 g of the homogenized tissue with 1.5 g of C18 sorbent.

    • Add 5 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the supernatants.

  • Sample Cleanup and Concentration:

    • Pass the combined supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 200 µL under a gentle stream of nitrogen.

  • GC-ECD Analysis:

    • GC Column: C-18 column or equivalent.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 80°C (hold for 2 min), ramp to 320°C at 15°C/min, hold for 5 min.[2]

    • Carrier Gas: Nitrogen.

    • Detector: ECD at 300°C.

Visualizations

DCOIT_Degradation_Pathway This compound This compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) Intermediate1 Ring Opening & Dechlorination This compound->Intermediate1 Biodegradation Metabolite1 N-(n-octyl) malonamic acid (Major Metabolite) Intermediate1->Metabolite1 Metabolite2 N-(n-octyl)acetamide Intermediate1->Metabolite2 Metabolite3 N-(n-octyl)oxamic acid Intermediate1->Metabolite3 Further_Degradation Further Biotransformation (Hydroxylation, Dealkylation, Acetylation) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation Troubleshooting_Workflow Start Low or No this compound Recovery Check_Degradation Assess Analyte Stability Start->Check_Degradation Improve_Storage Improve Sample Storage (Store at 4°C, minimize light exposure) Check_Degradation->Improve_Storage Degradation Suspected Check_Extraction Evaluate Extraction Efficiency Check_Degradation->Check_Extraction Stable Improve_Storage->Check_Extraction Optimize_SPE Optimize SPE Method (sorbent, elution solvent) Check_Extraction->Optimize_SPE Low Recovery (Aqueous) Optimize_MSPD Optimize MSPD Method (sample:sorbent ratio, solvent) Check_Extraction->Optimize_MSPD Low Recovery (Solid) Check_Matrix_Effects Investigate Matrix Effects (LC-MS) Check_Extraction->Check_Matrix_Effects Good Recovery Optimize_SPE->Check_Matrix_Effects Optimize_MSPD->Check_Matrix_Effects Improve_Cleanup Enhance Sample Cleanup Check_Matrix_Effects->Improve_Cleanup Significant Effects Check_Instrument Verify Instrument Performance Check_Matrix_Effects->Check_Instrument Minimal Effects Modify_Chroma Modify Chromatography Improve_Cleanup->Modify_Chroma Modify_Chroma->Check_Instrument Instrument_Maintenance Perform Instrument Maintenance (clean source, check for leaks) Check_Instrument->Instrument_Maintenance Poor Performance Success Successful Detection Check_Instrument->Success Good Performance Instrument_Maintenance->Success

References

Technical Support Center: 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) Photolytic Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and its photolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photolytic degradation?

A1: The primary mechanism of this compound photolytic degradation in surface water involves direct photolysis. The main pathways are the ring opening of the N-S bond and the breaking of the covalent bond between carbon and nitrogen (C-N) in the isothiazolinone ring. This degradation is primarily initiated by the excited singlet states of the this compound molecule upon absorbing simulated solar irradiation.

Q2: What are the main degradation products of this compound photolysis?

A2: The degradation of this compound leads to the formation of several smaller molecules. Key metabolites identified include N-(n-octyl) malonamic acid (NNOMA), which is a major metabolite, as well as N-(n-octyl)acetamide, N-(n-octyl)oxamic acid, and N-(n-octyl)-β-acetyl propionamide. Further biotransformation can involve hydroxylation, dealkylation, and acetylation.

Q3: What environmental factors influence the rate of this compound photolytic degradation?

A3: Several factors can influence the rate of this compound degradation. Exposure to sunlight significantly accelerates degradation. The presence of dissolved organic matter (DOM) in natural waters can inhibit the degradation rate due to a light-screening effect, rather than contributing to indirect photolysis. Other components of natural waters like nitrates (NO₃⁻) and chloride ions (Cl⁻) do not appear to significantly contribute to the photodegradation process.

Q4: How stable is this compound in the absence of light?

A4: this compound is more stable in the absence of light. In one study, the half-life of this compound in a dark control sample was 14.4 days, compared to 6.8 days when exposed to light. This indicates that while some degradation occurs without light, photolysis is a major degradation pathway.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible degradation rates in replicate experiments.

  • Potential Cause 1: Fluctuations in Light Source Intensity. The output of lamps can vary over time or with temperature fluctuations.

    • Solution: Use a validated chemical actinometric system or a calibrated radiometer/lux meter to ensure consistent light exposure across all samples. Regularly check and record the light intensity throughout the experiment.

  • Potential Cause 2: Temperature Variations. Temperature can influence reaction kinetics. Localized heating from the light source can create inconsistencies.

    • Solution: Place samples in a temperature-controlled environment. Use a dark control sample placed in the same environment to differentiate between thermal and photolytic degradation. A cooling system for the light source can also help prevent temperature gradients.

  • Potential Cause 3: Inhomogeneous Sample Illumination. The position and orientation of sample containers relative to the light source can affect the amount of light received.

    • Solution: Ensure all samples are placed at the same distance from the light source and in the same orientation. For solid samples like powders or films, spread them in a thin, uniform layer to maximize and standardize the exposed surface area.

Issue 2: Slower than expected degradation of this compound.

  • Potential Cause 1: Light Screening Effect. Components in the sample matrix, such as dissolved organic matter (DOM) or other UV-absorbing compounds, can absorb light, preventing it from reaching the this compound molecules.

    • Solution: Characterize the UV-visible absorption spectrum of your sample matrix. If significant absorption is observed in the same range as this compound, consider purifying the sample or using a more simplified solvent system for initial studies. Account for the light-screening effect in your kinetic modeling.

  • Potential Cause 2: Incorrect Wavelength of Light Source. this compound absorbs light in a specific UV range. If the emission spectrum of your lamp does not sufficiently overlap with this compound's absorption spectrum, degradation will be inefficient.

    • Solution: Verify the spectral output of your light source. The ICH Q1B guidelines recommend sources that emit in the 320 nm to 400 nm range for near-UV exposure.

  • Potential Cause 3: Low Concentration of Reactive Species (for indirect photolysis). If indirect photolysis is being studied, the concentration of photosensitizers or reactive oxygen species (ROS) may be insufficient.

    • Solution: For targeted indirect photolysis studies, ensure the appropriate concentration of sensitizers (e.g., humic acids) or ROS precursors. Note that for this compound in natural waters, direct photolysis is the dominant pathway.

Issue 3: Appearance of unexpected peaks in analytical chromatograms.

  • Potential Cause 1: Formation of Unknown Degradation Products. Photolytic degradation can produce a variety of byproducts, some of which may not be well-documented.

    • Solution: Use a high-resolution mass spectrometer (e.g., LC-MS/MS) to identify the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks. This can help in the structural elucidation of new degradation products.

  • Potential Cause 2: Contamination. Contamination can be introduced from solvents, glassware, or the experimental setup itself.

    • Solution: Run a blank sample (solvent only) under the same experimental conditions to identify any peaks originating from the system. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Potential Cause 3: Secondary Reactions. Primary degradation products may undergo further photolytic or thermal degradation, leading to a complex mixture of compounds.

    • Solution: Perform a time-course study, analyzing samples at multiple time points. This can help to identify primary, secondary, and tertiary degradation products by observing the rise and fall of different peaks over time.

Quantitative Data Summary

Table 1: Photodegradation Kinetics of this compound

ParameterValueConditionsReference
Direct Photolysis Rate Constant0.57 ± 0.03 h⁻¹Simulated solar irradiation
Photodegradation Half-life20.9 daysEstimated for winter in surface water at 30°N latitude
Photolysis Half-life6.8 daysSunlight exposure
Dark Control Half-life14.4 daysNo light exposure

Table 2: Influence of Environmental Factors on this compound Degradation

FactorObservationExplanationReference
Dissolved Organic Matter (DOM)Inhibits photodegradationLight screening effect
Nitrate (NO₃⁻)No significant contributionInsignificant role in indirect photolysis
Chloride (Cl⁻)No significant contributionInsignificant role in indirect photolysis

Experimental Protocols

Protocol 1: General Photostability Assessment of this compound in Aqueous Solution

This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare the final experimental solution by spiking the stock solution into the desired aqueous matrix (e.g., ultrapure water, synthetic seawater, or a buffered solution) to achieve the target concentration. The final concentration of the organic solvent should be kept to a minimum.

  • Sample Preparation:

    • Transfer the this compound solution into chemically inert and transparent quartz cuvettes or vials.

    • Prepare a "dark control" sample by wrapping an identical sample container completely in aluminum foil.

  • Experimental Setup:

    • Place the transparent and dark control samples in a photostability chamber equipped with a validated light source. The ICH Q1B guidelines suggest a light source capable of producing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Ensure the chamber is temperature-controlled to minimize thermal degradation.

    • Position all samples at a fixed distance from the light source to ensure uniform irradiation.

  • Exposure and Sampling:

    • Expose the samples to the light source for a predetermined duration.

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the transparent sample and the dark control for analysis.

  • Sample Analysis:

    • Analyze the collected samples immediately or store them in the dark at a low temperature to prevent further degradation.

    • Quantify the concentration of this compound and identify degradation products using a validated analytical method, such as HPLC with a UV detector or LC-MS.

Protocol 2: Analysis of this compound and its Degradation Products by UPLC-MS

  • Instrumentation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (e.g., a tandem quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing a small amount of a modifier like formic acid to improve peak shape and ionization.

    • Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in positive mode for this compound and its degradation products.

    • Analysis Mode: For quantification of this compound, use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity. For the identification of unknown degradation products, use a full scan mode.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument and analytes.

  • Data Analysis:

    • Quantify this compound concentration by comparing the peak area from the samples to a calibration curve generated from standards of known concentrations.

    • Identify degradation products by examining their mass spectra and fragmentation patterns (if MS/MS is performed).

Visualizations

DCOIT_Degradation_Pathway cluster_products Degradation Products This compound This compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one) Intermediate Excited Singlet State This compound->Intermediate Light (hν) Cleavage_NS N-S Bond Cleavage Intermediate->Cleavage_NS Cleavage_CN C-N Bond Cleavage Intermediate->Cleavage_CN NNOMA N-(n-octyl) malonamic acid (Major Metabolite) Cleavage_NS->NNOMA Acetamide N-(n-octyl)acetamide Cleavage_NS->Acetamide Oxamic_Acid N-(n-octyl)oxamic acid Cleavage_CN->Oxamic_Acid

Caption: Photolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sol Prepare this compound Solution in Aqueous Matrix Prep_Samples Aliquot into Quartz Vials Prep_Sol->Prep_Samples Exposure Expose to Validated Light Source in Photostability Chamber Prep_Samples->Exposure Prep_Control Prepare Dark Control (Wrap in Foil) Prep_Control->Exposure Sampling Collect Samples at Time Intervals Exposure->Sampling Analysis_Method Analyze via UPLC-MS Sampling->Analysis_Method Quantify Quantify this compound Concentration Analysis_Method->Quantify Identify Identify Degradation Products Analysis_Method->Identify

Caption: Workflow for this compound photostability testing.

Validation & Comparative

A Comparative Analysis of the Efficacy of DCOIT and Other Isothiazolinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) against other commonly used isothiazolinone biocides, including Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), and Benzisothiazolinone (BIT). The information presented is supported by experimental data from various scientific studies.

Executive Summary

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in industrial and consumer products due to their broad-spectrum antimicrobial activity. Their mechanism of action involves the inhibition of key metabolic enzymes in microorganisms.[1] While all isothiazolinones share this fundamental mechanism, their efficacy can vary significantly based on their specific chemical structure. This guide focuses on the comparative antimicrobial performance of this compound, a chlorinated isothiazolinone, against other prominent members of this biocide family.

Data Presentation: Comparative Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other isothiazolinones against a range of fungi and bacteria. A lower MIC value indicates a higher efficacy. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Table 1: Antifungal Efficacy (MIC in ppm)

FungusThis compoundCMIT/MITOITIPBCReference
Alternaria alternata0.5 - 1.01.0 - 2.01.0 - 2.00.5 - 1.0[2]
Aspergillus niger1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0[2]
Aureobasidium pullulans0.5 - 1.00.5 - 1.01.0 - 2.02.0 - 4.0[2]
Chaetomium globosum1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0[2]
Cladosporium cladosporioides0.5 - 1.01.0 - 2.01.0 - 2.00.5 - 1.0[2]
Gloeophyllum trabeum0.5 - 1.02.0 - 4.04.0 - 8.01.0 - 2.0[2]
Penicillium citrinum1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0[2]
Postia placenta2.0 - 4.0> 8.0> 8.02.0 - 4.0[2]
Trametes versicolor4.0 - 8.0> 8.0> 8.04.0 - 8.0[2]
Trichoderma viride1.0 - 2.02.0 - 4.02.0 - 4.01.0 - 2.0[2]

Table 2: Antibacterial Efficacy (MIC in mg/L)

BacteriumMITReference
Pseudomonas putida3.907 - 15.625[3]
Pseudomonas moorei3.907 - 15.625[3]
Sphingomonas mali3.907 - 15.625[3]
Bacillus subtilis3.907 - 15.625[3]

A general efficacy ranking based on a comprehensive review of multiple studies suggests the following order of biocidal activity: MCI > OIT ≈ this compound > BIT > MI .[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of isothiazolinone efficacy.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of a biocide that prevents visible growth of a microorganism in a liquid growth medium.[4][5][6][7][8]

a. Preparation of Materials:

  • Microorganisms: Pure cultures of the test bacteria or fungi are grown on appropriate agar plates.

  • Growth Medium: A suitable sterile liquid broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) is prepared.

  • Biocide Stock Solutions: Stock solutions of the isothiazolinones are prepared in a suitable solvent and sterilized, often by membrane filtration.[7]

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

b. Inoculum Preparation:

  • A suspension of the microorganism is prepared in the sterile broth.

  • The suspension is standardized to a specific cell density, typically by adjusting the turbidity to match a McFarland standard or by spectrophotometric measurement. The final inoculum concentration in the wells is usually around 5 x 10^5 colony-forming units (CFU)/mL.

c. Assay Procedure:

  • A serial two-fold dilution of each biocide is prepared directly in the wells of the microtiter plate using the sterile broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microorganisms in broth without biocide) and negative (broth only) controls are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 25-28°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48-72 hours for fungi).

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism.

Antimicrobial Activity on Non-Porous Surfaces (based on ISO 22196)

This standard method is used to evaluate the antibacterial activity of treated plastic and other non-porous surfaces.[9][10][11][12][13]

a. Preparation of Test Specimens:

  • Both antimicrobial-treated and untreated (control) specimens of the material are cut into 50 mm x 50 mm squares.

  • The specimens are sterilized.

b. Inoculum Preparation:

  • A standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 6538P or Escherichia coli ATCC 8739) is prepared in a nutrient broth.

c. Inoculation and Incubation:

  • A defined volume of the bacterial suspension is inoculated onto the surface of each test and control specimen.

  • The inoculum is covered with a sterile, inert, and flexible film (e.g., polyethylene) to ensure close contact and prevent evaporation.

  • The specimens are incubated at 35°C and >90% relative humidity for 24 hours.

d. Recovery and Enumeration:

  • After incubation, the surviving bacteria are recovered from the specimens by washing with a neutralizing solution.

  • The number of viable bacteria in the wash solution is determined by standard plate counting methods.

e. Calculation of Antimicrobial Activity:

  • The antimicrobial activity (R) is calculated using the formula: R = (Ut - U0) - (At - U0) = Ut - At, where:

    • U0 is the average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens immediately after inoculation.

    • Ut is the average of the common logarithm of the number of viable bacteria recovered from the untreated test specimens after 24 hours.

    • At is the average of the common logarithm of the number of viable bacteria recovered from the treated test specimens after 24 hours.

Suspension Time-Kill Test (based on ASTM E2315)

This method evaluates the reduction in a population of microorganisms in a liquid suspension after exposure to an antimicrobial agent for a specified time.[14][15][16][17][18]

a. Preparation:

  • A standardized suspension of the test microorganism is prepared.

  • The liquid antimicrobial product is prepared at the desired concentration.

b. Procedure:

  • A specified volume of the microbial suspension is added to a predetermined volume of the antimicrobial solution.

  • At specified contact times (e.g., 30 seconds, 1 minute, 5 minutes), aliquots are removed from the mixture.

  • The antimicrobial action in the removed aliquots is immediately stopped by adding a validated neutralizer.

  • The number of surviving microorganisms in the neutralized aliquots is determined by plate counting.

c. Data Analysis:

  • The log10 reduction of the microbial population is calculated for each contact time by comparing the number of survivors to the initial microbial count.

Mandatory Visualizations

Mechanism of Action and Experimental Workflows

dot

Isothiazolinone_Mechanism_of_Action Mechanism of Action of Isothiazolinones Isothiazolinone Isothiazolinone Molecule MicrobialCell Microbial Cell Isothiazolinone->MicrobialCell Penetrates Inhibition Enzyme Inhibition Isothiazolinone->Inhibition Reacts with Thiol Group Enzyme Essential Enzyme (with Thiol Group) Enzyme->Inhibition MetabolicDisruption Disruption of Metabolic Pathways Inhibition->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

Caption: Mechanism of action for isothiazolinone biocides.

dot

MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis BiocideDilution Prepare Serial Dilutions of Isothiazolinone Inoculation Inoculate Microtiter Plate Wells BiocideDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC_Determination Determine MIC Value Observation->MIC_Determination

Caption: Workflow for MIC determination.

dotdot digraph "Surface_Antimicrobial_Test_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="ISO 22196 Surface Test Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead="normal"];

subgraph "cluster_Setup" { label="Setup"; bgcolor="#FFFFFF"; PrepareSamples [label="Prepare Treated and\nUntreated Surfaces", fillcolor="#FBBC05", fontcolor="#202124"]; PrepareInoculum [label="Prepare Standardized\nBacterial Inoculum", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Procedure" { label="Procedure"; bgcolor="#FFFFFF"; Inoculate [label="Inoculate Surfaces", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cover [label="Cover with Film", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Evaluation" { label="Evaluation"; bgcolor="#FFFFFF"; Recover [label="Recover Surviving Bacteria", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enumerate [label="Enumerate via Plate Count", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Log Reduction", shape="diamond", style="filled", fillcolor="#202124", fontcolor="#FFFFFF"]; }

PrepareSamples -> Inoculate; PrepareInoculum -> Inoculate; Inoculate -> Cover; Cover -> Incubate; Incubate -> Recover; Recover -> Enumerate; Enumerate -> Calculate; }

References

DCOIT and Sea-Nine 211: A Comparative Analysis of Antifouling Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, environmental impact, and toxicological profile of the antifouling agent DCOIT, the active ingredient in the commercial product Sea-Nine 211.

In the ongoing effort to protect marine assets from the costly and damaging effects of biofouling, various antifouling agents have been developed. Among the alternatives to now-banned organotin compounds, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound), the active component of the commercial biocide Sea-Nine 211, has emerged as a widely used solution. This guide provides a comparative analysis of the performance of this compound, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its properties.

Antifouling Efficacy

This compound demonstrates broad-spectrum antifouling activity against a wide array of marine organisms.[1][2] Its effectiveness stems from its ability to interfere with the settlement processes of microorganisms, thereby preventing the initial colonization of submerged surfaces.[3] Laboratory and field tests have confirmed its high efficacy, which has been further substantiated by years of commercial use. It is effective against bacterial slime, algae, barnacles, tubeworms, and other invertebrates.

Environmental Fate and Transport

A key attribute of this compound is its relatively rapid degradation in the marine environment, which is a significant advantage over persistent biocides like the formerly used tributyltin (TBT).

Degradation: this compound is primarily broken down by microorganisms.[4] Its half-life in aerobic and anaerobic microcosm studies has been reported to be as short as less than one hour.[4] However, the degradation rate can be influenced by various environmental factors, with some studies reporting half-lives ranging from less than a day to over 13 days in natural seawater.[5] The degradation process involves the opening of the isothiazolinone ring, leading to metabolites with significantly reduced toxicity.[4][6] Photodegradation also contributes to its breakdown, with one study estimating a half-life of 6.8 days when exposed to sunlight, compared to 14.4 days in the dark.[5]

Bioaccumulation: Studies on fish have shown that this compound has a minimal potential for bioaccumulation.[4] This is in stark contrast to TBT, which exhibited significant bioaccumulation with bioconcentration factors as high as 10,000.[4]

Toxicological Profile

While effective as an antifouling agent, this compound is also very toxic to aquatic organisms. This has raised concerns about its potential impact on non-target species.

Toxicity to Marine Organisms: this compound has been shown to be toxic across multiple trophic levels. The tables below summarize acute and chronic toxicity data for a range of marine organisms. Diatoms have been identified as particularly sensitive to this compound.[7] Concerns have also been raised about its potential for endocrine disruption and reproductive impairment in some marine species at environmentally relevant concentrations.[8] One study identified that this compound may exert its toxic effects by binding to G protein alpha subunits, which could explain the diversity of its observed toxic effects. Recent research has also confirmed its potential for thyroid endocrine system disruption.[9]

Performance Data at a Glance

The following tables provide a summary of key performance indicators for this compound, compiled from various studies.

ParameterValueReference(s)
Physical Properties
Chemical Name4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound)
Commercial NameSea-Nine 211[10]
AppearanceTan-to-brown waxy solid[8]
Water Solubility (20°C)4.7 mg/L in synthetic seawater[8]
Octanol-Water Partition2.8 - 6.4[8]
Environmental Fate
Biodegradation Half-life< 1 hour (microcosm); <1 day to >13 days (seawater)[4]
Photodegradation Half-life6.8 days (sunlight)[5]
BioaccumulationLow potential[4]

Table 1: Physicochemical Properties and Environmental Fate of this compound.

Organism GroupSpeciesEndpoint (Duration)Value (µg/L)Reference(s)
Algae Chaetoceros calcitransEC50 (72h)0.32[7]
Skeletonema costatumEC50 (72h)0.22[7]
Invertebrates Artemia sp. (Brine Shrimp)LC50 (48h)163[3][11]
Perna perna (Mussel)EC50 (48h, larval)8.3[11]
Echinometra lucunter (Sea Urchin)EC50 (36h, larval)33.9[11]
Portunus trituberculatus (Crab)LC50 (24h, larval)>101[7]
Polychaete Perinereis nuntiaLC50 (14d, sediment)110 µg/kg[7]

Table 2: Acute and Chronic Toxicity of this compound to Various Marine Organisms.

Experimental Protocols

Below are summaries of the methodologies used in key experiments to determine the performance of this compound.

Toxicity Testing with Marine Algae
  • Objective: To determine the effect of this compound on the growth of marine microalgae.

  • Methodology: Based on the ABNT NBR16723 standard method, fresh cultures of microalgae (e.g., Chlorella minutissima) in the exponential growth phase are exposed to a range of this compound concentrations in 96-well microplates. The initial cell concentration is typically 10^4 cells/mL. The microplates are incubated under controlled light and temperature conditions. Algal growth is measured over a period of 72 hours, often by assessing chlorophyll fluorescence or cell density. The EC50 (the concentration that causes a 50% reduction in growth compared to the control) is then calculated.[12]

Toxicity Testing with Marine Invertebrates (Larval Development Assay)
  • Objective: To assess the impact of this compound on the embryonic and larval development of marine invertebrates.

  • Methodology: Following standards such as ABNT NBR15350 or EPS 1/RM/27, recently fertilized eggs of species like the sea urchin (Echinometra lucunter) or sand dollar (Mellita quinquiesperforata) are exposed to various concentrations of this compound in test tubes.[12] The experiments are conducted in controlled temperature and photoperiod conditions for a specified duration (e.g., 36-48 hours). The endpoint is the assessment of normal larval development. The EC50, representing the concentration at which 50% of the larvae exhibit developmental abnormalities, is determined by microscopic examination.[12]

Bioaccumulation and Trophic Transfer Studies
  • Objective: To evaluate the potential for this compound to accumulate in marine organisms and be transferred through the food web.

  • Methodology: A two-phase experiment is conducted, including an uptake phase followed by a depuration phase. Organisms, such as the blue mussel (Mytilus galloprovincialis), are exposed to this compound through different routes: ingestion of contaminated food (e.g., microalgae like Tetraselmis chuii), direct absorption from contaminated water, or a combination of both.[6] The concentration of this compound in the water and the tissues of the organisms is measured at different time points during both phases using analytical techniques like gas chromatography. This allows for the calculation of bioconcentration (BCF), bioaccumulation (BAF), and biomagnification (BMF) factors.[6]

Degradation Studies
  • Objective: To determine the rate at which this compound breaks down in the marine environment.

  • Methodology: Degradation can be assessed through various methods, including microcosm studies and field monitoring. In a microcosm study, seawater and/or sediment are placed in controlled laboratory containers and spiked with this compound. The concentration of this compound is then monitored over time to determine its half-life.[4] Field studies involve measuring the concentration of this compound in water and sediment at varying distances from a source, such as a recently painted ship, to understand its dissipation under natural conditions.[3] Photodegradation studies expose this compound in aqueous solutions to simulated or natural sunlight and compare its degradation rate to dark controls.[5][13]

Mechanisms of Action and Signaling Pathways

The primary antifouling mechanism of isothiazolinones, including this compound, is the inhibition of essential enzymes in microorganisms.

DCOIT_Mechanism This compound This compound (Isothiazolinone) Cell Microorganism Cell This compound->Cell Enters Cell Thiol Thiol Groups (-SH) in Enzymes This compound->Thiol Reacts with Cell->Thiol Enzyme Essential Enzymes (e.g., Dehydrogenases) Thiol->Enzyme Inactivates Metabolism Metabolic Pathways Enzyme->Metabolism Disrupts Growth Growth & Respiration Metabolism->Growth Inhibits ATP Energy Production (ATP) Metabolism->ATP Inhibits Damage Irreversible Cell Damage & Cell Death Growth->Damage ATP->Damage

Caption: General mechanism of action of this compound on microbial cells.

This compound acts as an electrophile, reacting with thiol groups (sulfhydryl groups) present in the active sites of vital enzymes, such as dehydrogenases.[14][15][16] This reaction forms mixed disulfides, leading to the inactivation of these enzymes.[14] The disruption of key metabolic pathways, including those involved in growth, respiration, and energy (ATP) production, rapidly inhibits the microorganism's functions.[16][17][18] This initial inhibition is followed by irreversible cell damage, ultimately leading to cell death.[15][16][17]

Experimental_Workflow cluster_toxicity Toxicity Assessment cluster_degradation Degradation Analysis cluster_bioaccumulation Bioaccumulation Study Tox_Organism Select Test Organism (Algae, Invertebrate, etc.) Tox_Exposure Expose to this compound Concentrations Tox_Organism->Tox_Exposure Tox_Endpoint Measure Endpoint (Growth, Development, Survival) Tox_Exposure->Tox_Endpoint Tox_Calc Calculate LC50 / EC50 Tox_Endpoint->Tox_Calc Deg_Setup Prepare Microcosm (Seawater/Sediment) Deg_Spike Spike with this compound Deg_Setup->Deg_Spike Deg_Monitor Monitor this compound Concentration Over Time Deg_Spike->Deg_Monitor Deg_Calc Calculate Half-life (t½) Deg_Monitor->Deg_Calc Bio_Setup Exposure Setup (Water, Food, Both) Bio_Exposure Uptake Phase Bio_Setup->Bio_Exposure Bio_Depuration Depuration Phase Bio_Exposure->Bio_Depuration Bio_Analysis Analyze Tissue & Water Samples Bio_Depuration->Bio_Analysis Bio_Calc Calculate BCF / BAF Bio_Analysis->Bio_Calc

Caption: Simplified workflow for key experimental evaluations of this compound.

References

Ecotoxicity of DCOIT and Alternative Biocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocides in antifouling applications necessitates a thorough evaluation of their environmental impact. This guide provides a comparative ecotoxicological assessment of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and its common alternatives: Tralopyril, Zinc Pyrithione, and Copper Pyrithione. The following sections present quantitative toxicity data, detailed experimental protocols for key ecotoxicity tests, and visualizations of the primary toxicological pathways.

Quantitative Ecotoxicity Data

The acute toxicity of this compound and its alternatives to aquatic organisms is summarized below. Data is presented for three key trophic levels: algae (primary producers), invertebrates (primary consumers), and fish (secondary consumers). The values represent the concentration of the biocide that causes a 50% effect (EC50 for algae and invertebrates) or mortality (LC50 for fish) over a specified period.

BiocideTest OrganismTrophic LevelEndpointExposure DurationToxicity Value (µg/L)Reference
This compound Skeletonema costatumAlgaeEC50 (Growth Inhibition)72h0.22[1]
Daphnia magnaInvertebrateEC50 (Immobilization)48h8.3[2]
Oncorhynchus mykiss (Rainbow Trout)FishLC5096h2.7[2]
Tralopyril Skeletonema costatumAlgaeEC50 (Growth Inhibition)72h6.8[3]
Acartia tonsaInvertebrateLC5048h0.9[4]
Cyprinodon variegatus (Sheepshead Minnow)FishLC5096h2.1[3]
Zinc Pyrithione Thalassiosira pseudonanaAlgaeEC50 (Growth Inhibition)72h0.8[5]
Americamysis bahiaInvertebrateLC5096h1.3[6]
Pimephales promelas (Fathead Minnow)FishLC5096h2.6[6]
Copper Pyrithione Skeletonema costatumAlgaeEC50 (Growth Inhibition)72h0.7[7]
Tisbe battagliaiInvertebrateLC5048h2.5[8]
Oncorhynchus mykiss (Rainbow Trout)FishLC5096h9.3[9][10][11]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from standardized tests established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results across different studies and substances.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[7][11]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

  • Procedure:

    • Prepare a geometric series of at least five concentrations of the test substance.

    • Inoculate flasks containing the test medium and the test substance with a low density of exponentially growing algal cells.

    • Incubate the flasks under constant illumination and temperature for 72 hours.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or optical density) at the start and end of the test.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which the EC50 is calculated.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.[9][10]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare a series of at least five concentrations of the test substance in a suitable test medium.

    • Place a group of daphnids (typically 20) in each test concentration and a control.

    • Maintain the test vessels at a constant temperature for 48 hours under a defined light-dark cycle.

    • Observe the daphnids at 24 and 48 hours for immobilization (i.e., inability to swim).

  • Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilization in 50% of the daphnids after 48 hours.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.[8][12]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Principle: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a geometric series of at least five concentrations of the test substance in test tanks.

    • Introduce a group of fish into each test concentration and a control.

    • Maintain the test tanks at a constant temperature with appropriate aeration for 96 hours.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50) that causes mortality in 50% of the fish after 96 hours.

Toxicological Pathways and Mechanisms of Action

The toxicity of these biocides stems from their interference with fundamental cellular processes. The following diagrams illustrate the primary mechanisms of action for this compound and its alternatives.

DCOIT_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell CytochromeC_Oxidase Cytochrome c Oxidase (Complex IV) This compound->CytochromeC_Oxidase Inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->CytochromeC_Oxidase ROS Reactive Oxygen Species (ROS) Production ETC->ROS Electron Leakage ATP_Synthase ATP Synthase CytochromeC_Oxidase->ATP_Synthase Electron Flow Disruption ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Inhibition of ATP Synthesis Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis ATP_Depletion->Apoptosis

Figure 1: Toxicological pathway of this compound.

This compound primarily targets mitochondrial respiration. It inhibits cytochrome c oxidase (Complex IV) of the electron transport chain, leading to a disruption of ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately causing oxidative stress and cell death.[13]

Tralopyril_Pathway Tralopyril Tralopyril Mitochondrial_Membrane Inner Mitochondrial Membrane Tralopyril->Mitochondrial_Membrane Crosses Membrane Proton_Gradient Proton Gradient (Δp) Tralopyril->Proton_Gradient Dissipates (Uncouples) ATP_Production ATP Production Tralopyril->ATP_Production Inhibits Mitochondrial_Membrane->Proton_Gradient Maintains ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Synthase->ATP_Production Energy_Depletion Cellular Energy Depletion ATP_Production->Energy_Depletion Cell_Death Cell Death Energy_Depletion->Cell_Death

Figure 2: Toxicological pathway of Tralopyril.

Tralopyril acts as an uncoupler of oxidative phosphorylation.[14][15][16] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling leads to a rapid depletion of cellular energy, ultimately resulting in cell death.

Pyrithione_Pathway cluster_Cu Copper Pyrithione cluster_Zn Zinc Pyrithione CuPT Copper Pyrithione (CuPT) Cu_Ionophore Acts as a Copper Ionophore CuPT->Cu_Ionophore Cu_Influx Increased Intracellular Copper Cu_Ionophore->Cu_Influx ROS_Production Reactive Oxygen Species (ROS) Production Cu_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Cu_Influx->Mitochondrial_Dysfunction ZnPT Zinc Pyrithione (ZnPT) Zn_Ionophore Acts as a Zinc Ionophore ZnPT->Zn_Ionophore Zn_Influx Increased Intracellular Zinc Zn_Ionophore->Zn_Influx Zn_Influx->ROS_Production Zn_Influx->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS_Production->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

References

Comparative Cross-Reactivity of DCOIT in Immunological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT) in immunological assays is critical for accurate safety and efficacy assessments. While direct data on this compound's behavior in specific in-vitro immunoassays like ELISA is limited in publicly available literature, existing research on structurally related isothiazolinones provides a strong basis for predicting its cross-reactive potential. This guide synthesizes the available information, presents a framework for evaluating this compound's cross-reactivity, and provides detailed, adaptable experimental protocols.

Introduction to this compound and Isothiazolinone Cross-Reactivity

4,5-dichloro-2-octyl-isothiazolin-3-one (this compound) is a potent biocide used in a variety of industrial and consumer products. As a member of the isothiazolinone class of compounds, it shares a core chemical structure with other well-known sensitizers such as Methylisothiazolinone (MI), Octylisothiazolinone (OIT), and Benzisothiazolinone (BIT). Studies have demonstrated immunological cross-reactivity among these compounds, primarily in the context of allergic contact dermatitis. For instance, individuals sensitized to MI have been shown to exhibit reactions to OIT, suggesting that antibodies or T-cells that recognize one molecule can also bind to the other.[1][2][3][4] This phenomenon is attributed to the shared isothiazolinone ring structure, which can act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein.

Given the structural similarities, it is highly probable that this compound would exhibit cross-reactivity in immunological assays designed to detect other isothiazolinones, particularly OIT, to which it is closely related.

Hypothetical Cross-Reactivity Data in a Competitive ELISA

To illustrate the potential cross-reactivity of this compound, the following table presents hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of OIT. In this type of assay, the signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity is typically expressed as the concentration of the competing compound required to cause a 50% reduction in signal (IC50) relative to the primary analyte.

Table 1: Hypothetical Cross-Reactivity of this compound and Other Isothiazolinones in a Competitive OIT-ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%) vs. OIT
Octylisothiazolinone (OIT)10100
This compound 25 40
Methylisothiazolinone (MI)1506.7
Benzisothiazolinone (BIT)5002.0
Unrelated Control Compound>10,000<0.1

This data is illustrative and intended to model potential experimental outcomes.

Experimental Protocol: Competitive ELISA for Isothiazolinone Cross-Reactivity

This protocol outlines a method for a competitive ELISA to determine the cross-reactivity of this compound with an antibody raised against OIT.

1. Materials and Reagents:

  • 96-well microtiter plates

  • OIT-BSA conjugate (for coating)

  • Anti-OIT monoclonal or polyclonal antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound, OIT, MI, BIT, and other test compounds

  • Microplate reader

2. Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the OIT-BSA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (OIT) and test compounds (this compound, MI, BIT, etc.).

    • In a separate plate or tubes, pre-incubate the anti-OIT antibody with the standards or test compounds for 30 minutes.

    • Transfer the antibody-analyte mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard (OIT) and each test compound.

  • Determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity using the following formula: (IC50 of OIT / IC50 of test compound) x 100%

Visualizing the Workflow and Principles

Diagram 1: Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating Coat Plate with OIT-BSA Conjugate Wash1 Wash Coating->Wash1 Blocking Block Non-Specific Sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Preincubation Pre-incubate Anti-OIT Ab with Sample/Standard Addition Add Mixture to Plate Preincubation->Addition Incubation Incubate Addition->Incubation Wash3 Wash Incubation->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash4 Wash SecondaryAb->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End Start Start Start->Coating

Caption: Workflow for a competitive ELISA to assess this compound cross-reactivity.

Diagram 2: Principle of Competitive ELISA

Competitive_ELISA_Principle cluster_high_this compound High this compound Concentration cluster_low_this compound Low this compound Concentration High_DCOIT_Ab Anti-OIT Ab High_DCOIT_Complex [Ab-DCOIT Complex] High_DCOIT_Ab->High_DCOIT_Complex binds High_DCOIT_Molecule This compound High_DCOIT_Molecule->High_DCOIT_Complex High_DCOIT_Plate OIT-BSA (on plate) High_DCOIT_Result Low Signal High_DCOIT_Plate->High_DCOIT_Result Low_DCOIT_Ab Anti-OIT Ab Low_DCOIT_Complex [Ab-OIT-BSA Complex] Low_DCOIT_Ab->Low_DCOIT_Complex binds Low_DCOIT_Molecule This compound Low_DCOIT_Plate OIT-BSA (on plate) Low_DCOIT_Plate->Low_DCOIT_Complex Low_DCOIT_Result High Signal Low_DCOIT_Complex->Low_DCOIT_Result

Caption: Principle of signal generation in a competitive ELISA for this compound.

Conclusion

References

DCOIT performance compared to 2-n-octyl-4-isothiazolin-3-one (OIT)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the field of antimicrobial agents and preservatives, isothiazolinones are a critical class of compounds valued for their broad-spectrum efficacy. Among them, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and 2-n-octyl-4-isothiazolin-3-one (OIT) are two prominent alternatives. This guide provides a detailed, data-driven comparison of their performance, physicochemical properties, and toxicological profiles to aid researchers and formulation scientists in making informed decisions.

Physicochemical Properties

The fundamental characteristics of a biocide influence its solubility, stability, and interaction with microbial cells. This compound's key structural difference is the presence of two chlorine atoms on the isothiazolinone ring, which significantly alters its properties compared to the non-chlorinated OIT.

PropertyThis compound (4,5-dichloro-2-n-octyl-4-isothiazolin-3-one)OIT (2-n-octyl-4-isothiazolin-3-one)
CAS Number 64359-81-5[1]26530-20-1
Molecular Formula C₁₁H₁₇Cl₂NOS[1]C₁₁H₁₉NOS
Molecular Weight 282.23 g/mol [1]213.34 g/mol
Appearance White to off-white crystalline powder/solid[1]Clear dark amber liquid or solid
Melting Point 40-46 °C[2]~23 °C
Water Solubility 14 mg/L (ppm) at 25°C[2]500 mg/L (ppm)
Octanol-Water Partition Coefficient (log Kow) 4.68 (experimental)[3]3.3 (experimental)[3]

Antimicrobial Efficacy

The primary function of these molecules is to inhibit microbial growth. This compound is consistently reported to be a more potent, broad-spectrum biocide than OIT, a characteristic attributed to its higher reactivity and lipophilicity.[3][4] While comprehensive comparative data across numerous bacterial species is limited in publicly available literature, existing studies on fungal inhibition highlight this compound's superior efficacy.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Table 2: Comparative Antifungal Minimum Inhibitory Concentration (MIC) Data

Fungal SpeciesThis compound (ppm)OIT (ppm)
Alternaria alternata2.55
Aspergillus niger2040
Cladosporium cladosporioides2.55
Penicillium citrinum2.55
Trichoderma viride510
Aureobasidium pullulans (Sap stain fungus)2.52.5

Data sourced from a study on the efficacy of organic wood preservatives.

The data indicates that for many common mold and stain fungi, this compound is effective at half the concentration of OIT. This enhanced performance is a key consideration for applications requiring robust protection at low use levels, such as in marine antifouling paints and industrial coatings.[4][5]

Mechanism of Action

Isothiazolinones function by a rapid, two-step mechanism. They inhibit microbial growth and metabolism by targeting key enzymes.

cluster_cell Microbial Cell IT Isothiazolinone (this compound/OIT) Thiol Thiol Groups (e.g., in Glutathione, Cysteine residues of enzymes) IT->Thiol Rapid Reaction (Electrophilic Attack) Disruption Disruption of Metabolic Pathways (Respiration, ATP Production) IT->Disruption Enzyme Inhibition ROS Reactive Oxygen Species (ROS) Thiol->ROS Oxidative Stress ROS->Disruption Death Cell Death Disruption->Death

Figure 1: General Mechanism of Action for Isothiazolinones.

This compound's higher toxicity and biocidal efficacy stem from two main factors:

  • Higher Lipophilicity : Its greater log Kow value (4.68 vs. 3.3 for OIT) enhances its ability to partition into and disrupt microbial cell membranes.[3]

  • Increased Reactivity : The chlorinated isothiazolinone ring in this compound exhibits higher reactivity towards cellular nucleophiles like thiol groups found in essential enzymes and glutathione. This leads to a more rapid and potent disruption of cellular functions.[3]

Toxicological and Environmental Profile

A critical aspect of biocide selection is its toxicological profile and environmental impact. While highly effective, this compound's potency is mirrored by its higher toxicity to non-target organisms.

Table 3: Comparative Toxicological and Environmental Data

ParameterThis compoundOITOECD Guideline
Acute Aquatic Toxicity (PNEC) 0.056 µg/L0.14 µg/L201, 202, 203
Bioconcentration Factor (BCF) 750 L/kg92.6 L/kg305
Hydrolytic Half-Life (pH 7, 25°C) 71 days>80 days111
Skin Sensitization Strong Sensitizer (GHS 1A)Strong Sensitizer (GHS 1A)-

PNEC: Predicted No-Effect Concentration. A lower value indicates higher toxicity. BCF: Bioconcentration Factor. A measure of a chemical's tendency to accumulate in aquatic organisms.

The data clearly shows that this compound is more toxic to aquatic life than OIT, with a lower PNEC value.[3] It also has a higher tendency to bioaccumulate, although its BCF is below the threshold for being classified as a bioaccumulative substance (BCF ≥ 2000 L/kg).[3] Both compounds are classified as strong skin sensitizers.

Despite its higher toxicity, this compound is known to biodegrade rapidly in marine environments, which can mitigate its environmental persistence.[6] This rapid degradation is a crucial factor in its risk assessment for applications like marine paints.

Start Biocide Selection Efficacy High Antimicrobial Efficacy Required? Start->Efficacy Toxicity Low Aquatic Toxicity & Skin Sensitization Are Priorities? Efficacy->Toxicity No This compound Consider this compound (High Potency) Efficacy->this compound Yes Toxicity->this compound No OIT Consider OIT (Lower Toxicity Profile) Toxicity->OIT Yes Risk Risk Assessment (Consider application, release, degradation) This compound->Risk OIT->Risk

Figure 2: Comparative Performance and Selection Logic.

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Determination of Minimum Inhibitory Concentration (MIC) The MIC is determined using broth microdilution methods. This involves preparing a series of two-fold dilutions of the biocide in a 96-well microtiter plate with a liquid growth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under optimal growth conditions (e.g., 18-24 hours at 35°C). The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth (turbidity).

A Prepare Serial Dilutions of this compound/OIT in 96-well plate B Inoculate wells with standardized microbial suspension (e.g., 5x10^5 CFU/mL) A->B C Incubate plate (e.g., 24h at 37°C) B->C D Read plate visually or with plate reader for turbidity C->D E Determine MIC: Lowest concentration with no visible growth D->E

Figure 3: Broth Microdilution MIC Assay Workflow.

Aquatic Toxicity Testing

  • Algal Growth Inhibition (OECD 201): Cultures of freshwater green algae are exposed to a range of biocide concentrations for 72 hours. The inhibition of growth is measured by cell counts or other biomass estimates and compared to a control group to determine the EC₅₀ (the concentration causing a 50% effect on growth).[2][7][8]

  • Daphnia sp. Acute Immobilisation (OECD 202): Daphnia magna (water fleas) are exposed to the biocide for 48 hours. The EC₅₀ is determined as the concentration that immobilizes 50% of the test organisms.[9][10][11]

  • Fish Acute Toxicity (OECD 203): A 96-hour test, typically using species like Rainbow Trout or Zebrafish, exposes the fish to various concentrations of the substance. The LC₅₀ (the concentration lethal to 50% of the fish) is calculated.[3][4][5]

Bioaccumulation Testing (OECD 305) This test determines the Bioconcentration Factor (BCF) by exposing fish to the chemical in water over an extended period (uptake phase, typically 28 days), followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue is measured over time to calculate the BCF.[12][13][14]

Hydrolysis as a Function of pH (OECD 111) This method assesses the abiotic degradation of a substance in water. The chemical is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures. The concentration of the chemical is measured over time to determine its hydrolysis rate and half-life.[1][15][16]

Conclusion

The choice between this compound and OIT is a trade-off between efficacy and environmental/toxicological impact.

  • This compound is the superior biocide in terms of potency, offering broad-spectrum antimicrobial control at lower concentrations. This makes it highly suitable for performance-critical applications like marine antifouling coatings and durable industrial preservatives where high efficacy is paramount.

  • OIT presents a more favorable toxicological and environmental profile, with significantly lower aquatic toxicity and a lower potential for bioaccumulation. It is a preferable choice for applications where environmental and safety profiles are a primary concern, and its still-effective biocidal action is sufficient for the required level of protection.

Researchers and formulators must weigh the need for high biocidal performance against regulatory, safety, and environmental considerations. The data indicates that this compound should be selected for demanding applications where its higher potency is necessary, while OIT serves as a robust alternative with a reduced environmental footprint.

References

Benchmarking DCOIT against traditional organotin antifouling agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Formulation Scientists

The prevention of biofouling—the accumulation of microorganisms, plants, and animals on submerged surfaces—is a critical challenge in marine industries. For decades, organotin compounds, particularly Tributyltin (TBT), were the gold standard in antifouling paints due to their exceptional efficacy.[1][2] However, their severe environmental impact led to a global ban, paving the way for alternative biocides like 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).[3][4][5]

This guide provides a detailed, data-driven comparison of this compound and traditional organotin antifouling agents, focusing on their performance, environmental toxicity, and mechanisms of action.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and organotin compounds lies in their mode of action. Organotins act as potent, broad-spectrum biocides, indiscriminately affecting a wide range of marine life.[2] TBT, for example, is known to be the most toxic substance ever deliberately introduced into the marine environment, causing severe effects like endocrine disruption, leading to sex changes (imposex) in gastropods.[1][5][6]

This compound, on the other hand, has a more targeted mechanism. It functions by inhibiting key enzymes involved in the energy metabolism of microorganisms, specifically targeting the electron transport chain essential for cellular energy production (ATP).[7] While still toxic, this specific mode of action is designed to be less broadly impactful than that of organotins.

cluster_0 This compound cluster_1 Organotin (TBT) This compound This compound d_target Enzyme Inhibition (Energy Metabolism) This compound->d_target Targets d_effect Cellular Respiration Disruption d_target->d_effect Leads to tbt Organotin (TBT) t_target Broad-Spectrum Biocide (Multiple Cellular Targets) tbt->t_target Acts as t_effect High Toxicity & Endocrine Disruption t_target->t_effect Leads to

Caption: High-level comparison of this compound and Organotin mechanisms.

Performance and Efficacy Comparison

Both organotins and this compound exhibit high efficacy in preventing biofouling. Organotin-based paints were renowned for their long service life, often lasting up to five years.[8] this compound is also highly effective against a broad spectrum of fouling organisms, including bacteria, algae, and fungi.[9] The following table summarizes efficacy data, primarily focusing on the effective concentration required to inhibit larval settlement or growth, a key indicator of antifouling performance.

AgentTarget OrganismEfficacy Metric (EC50)ResultCitation(s)
This compound Bivalve (Perna perna) Embryos48h-EC50 (Larval Development)12.4 µg/L[4]
This compound Bivalve (Perna perna) Juveniles72h-EC50 (Byssus Production)96.1 µg/L[4]
This compound Oyster (Crassostrea virginica) Embryos48h-EC50 (Larval Development)6.9 µg/L[4]
Organotin (TBT) Various Fouling CommunitiesEffective Concentration in Paint0.01 to 1 mg/L[8]

EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% effect (e.g., inhibition of larval settlement or development) in a specified time.

Environmental Impact and Ecotoxicity

The most significant distinction between these two classes of agents is their environmental profile. Organotin compounds are persistent, bioaccumulative, and highly toxic to non-target organisms, causing widespread ecological damage even at very low concentrations (ng/L levels). This led to their prohibition by the International Maritime Organization's AFS Convention, which entered into force in 2008.[3][5]

This compound was developed as a more environmentally acceptable alternative. It is characterized by a more rapid degradation in the marine environment and is considered to have low persistence.[10][11] However, it is not without ecological risk. This compound is acutely toxic to many non-target marine organisms and can cause sublethal effects such as oxidative stress.[7][11][12]

AgentNon-Target OrganismToxicity MetricResultEnvironmental FateCitation(s)
This compound Bivalve (Perna perna) Gametes40min-EC50 (Fertilization)0.063 µg/LRapid degradation in seawater; half-life can be in the order of hours to days.[4][10][12]
This compound Copepod (Acartia tonsa)48h-LC505.1 µg/LBehaves as a pseudo-persistent contaminant due to continuous inputs.[2][12]
Organotin (TBT) Gastropods (Various)Imposex Induction< 1 ng/LHighly persistent in sediment; very slow degradation under anaerobic conditions.[6][13]
Organotin (TBT) Rats (Developmental)Teratogenic Effects40-80 mg/kgBioaccumulates significantly in aquatic organisms, posing a risk to the food chain.[3][14]

LC50 (Median Lethal Concentration) is the concentration of a substance that is lethal to 50% of the test population in a specified time.

Experimental Protocols

Objective comparison requires standardized testing methodologies. The following protocols are fundamental to evaluating the performance and environmental impact of antifouling agents.

start Start: New Antifouling Coating Formulation prep 1. Panel Preparation (Substrate cleaning & priming) start->prep coat 2. Coating Application (Controlled thickness) prep->coat leach 3. Leaching Rate Test (ASTM D4938) coat->leach efficacy 4. Efficacy Test (Static Immersion - ASTM D3623) coat->efficacy ecotox 5. Ecotoxicity Assay (Larval Settlement / Non-target species) coat->ecotox data 6. Data Analysis (FR Rating, EC50, LC50) leach->data inspect Periodic Inspection & Fouling Assessment efficacy->inspect ecotox->data inspect->efficacy Continue Immersion inspect->data End of Test end End: Performance & Risk Assessment data->end

Caption: Standard experimental workflow for antifouling coating evaluation.
Antifouling Efficacy Testing (Static Immersion)

This method, based on standards like ASTM D3623, evaluates a coating's ability to resist fouling under real-world, static conditions.[15]

  • Panel Preparation: Test panels (e.g., 25x25 cm) are prepared and coated with the test formulation and an uncoated control.[16]

  • Immersion: Panels are submerged on a raft in a marine environment with known fouling pressure.[15]

  • Inspection: Panels are periodically retrieved (e.g., every 4 weeks) and inspected visually.[16]

  • Assessment: The degree of fouling is quantified. This can be done by estimating the percentage of the surface covered by different types of fouling organisms (slime, algae, barnacles).

  • Reporting: Results are often converted into a Fouling Resistance (FR) rating, where FR 100 signifies a completely clean surface and FR 0 is a fully fouled surface.[15] The performance is compared against the uncoated control panel.[16]

Leaching Rate Determination

This protocol measures the rate at which the biocide is released from the paint, which is critical for both its efficacy and its environmental impact.[17][18]

  • Apparatus: A rotating cylinder or panel holder is placed in a container with a known volume of seawater.[18]

  • Procedure: A coated panel or cylinder is rotated at a set speed in the seawater for a defined period.

  • Sampling: The seawater is sampled at specific intervals.

  • Analysis: The concentration of the leached biocide in the seawater is measured using analytical techniques like gas chromatography-tandem mass spectrometry.[10]

  • Calculation: The release rate is calculated and typically expressed in micrograms of biocide released per square centimeter per day (µg/cm²/day).[19]

Ecotoxicity Larval Settlement Assay

This laboratory-based assay determines the concentration of a biocide that inhibits the settlement of fouling organism larvae, such as barnacle cyprids or bivalve larvae.[20]

  • Preparation: A series of test chambers are prepared with varying concentrations of the dissolved biocide (e.g., this compound). Control chambers contain only seawater.

  • Introduction of Larvae: A known number of competent larvae (ready to settle) are introduced into each chamber.

  • Incubation: The chambers are incubated for a set period (e.g., 24-48 hours) under controlled conditions.

  • Assessment: The number of larvae that have successfully settled and metamorphosed in each chamber is counted.

  • Analysis: The data is used to calculate the EC50—the concentration at which 50% of the larval settlement is inhibited compared to the control.[4] This provides a quantitative measure of the biocide's potency against target fouling organisms.

References

Unlocking Enhanced Antimicrobial Efficacy: A Comparative Guide to the Synergistic Effects of DCOIT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and broad-spectrum antimicrobial solutions is a constant challenge in the face of evolving microbial resistance. One promising strategy is the combination of existing antimicrobial agents to achieve synergistic effects, where the combined efficacy is greater than the sum of the individual components. This guide provides a comprehensive comparison of the synergistic effects of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) with other antimicrobial compounds, supported by available data and detailed experimental methodologies.

This compound: A Potent Antimicrobial Agent

This compound is a broad-spectrum biocide known for its effectiveness against a wide range of microorganisms, including fungi, algae, and bacteria.[1][2][3][4] Its primary mechanism of action involves the inhibition of key metabolic pathways, particularly targeting dehydrogenase enzymes. This disruption of cellular respiration and energy generation ultimately leads to cell death.[5]

Synergistic Combinations of this compound: A Performance Overview

Investigations into the combined antimicrobial activity of this compound with other compounds have revealed synergistic interactions, paving the way for more effective and potentially lower-concentration formulations. This section explores the synergistic potential of this compound with various partners.

This compound and Zoxamide

Zoxamide is a fungicide that functions by disrupting microtubule formation through binding to β-tubulin, thereby inhibiting cell division.[6][7][8][9][10] Patent literature suggests a synergistic relationship between this compound and zoxamide, particularly for the protection of dry films in materials like paints and coatings.[6] While specific quantitative data from peer-reviewed studies remains limited, the distinct mechanisms of action of the two compounds—this compound targeting metabolic pathways and zoxamide disrupting cell division—provide a strong rationale for their synergistic potential.

This compound and Lenacil

Lenacil is a herbicide that acts by inhibiting photosynthesis at photosystem II.[11] Similar to zoxamide, patent documents indicate a synergistic effect when this compound is combined with lenacil for dry film protection.[7][9][12] The combination of this compound's metabolic inhibition with lenacil's disruption of a fundamental energy production pathway in photosynthetic microorganisms could lead to a potent synergistic effect.

This compound and Dichlofluanid

Dichlofluanid is a broad-spectrum fungicide with a multi-site mode of action, primarily acting as an "SH-blocker" that inhibits enzymes containing sulfhydryl groups.[13] This disruption of critical enzyme function complements the metabolic inhibition mechanism of this compound. While detailed quantitative studies are not widely available in the public domain, the combination holds promise for enhanced fungicidal activity due to their distinct but complementary modes of action.

This compound and Hydrogen Peroxide

Hydrogen peroxide is a well-known oxidizing agent with broad-spectrum antimicrobial properties. A study on rat thymocytes demonstrated a synergistic increase in cell lethality when this compound was applied simultaneously with hydrogen peroxide. The proposed mechanism involves this compound's ability to decrease catalase activity, an enzyme that neutralizes hydrogen peroxide, thereby increasing the cells' susceptibility to oxidative stress.[14] This suggests that this compound can potentiate the antimicrobial effects of oxidizing agents.

Quantitative Data on Synergistic Effects

A critical aspect of evaluating synergistic combinations is the quantitative assessment of their interaction. The Fractional Inhibitory Concentration (FIC) index is a commonly used metric to determine synergy, additivity, or antagonism. An FIC index of ≤ 0.5 typically indicates synergy.

Experimental Protocols

The determination of synergistic effects between antimicrobial compounds is crucial for the development of effective combination therapies. The checkerboard assay is a widely accepted in vitro method for this purpose.

Checkerboard Assay Protocol

This protocol outlines the general steps for performing a checkerboard assay to determine the synergistic activity of this compound and a partner antimicrobial compound against a target microorganism.

1. Materials:

  • This compound stock solution of known concentration.

  • Partner antimicrobial compound stock solution of known concentration.

  • Appropriate sterile liquid growth medium (e.g., Sabouraud Dextrose Broth for fungi).

  • Sterile 96-well microtiter plates.

  • Inoculum of the target microorganism standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).

  • Incubator.

  • Microplate reader (optional, for spectrophotometric reading).

2. Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of the this compound stock solution in the growth medium across the rows of the 96-well plate.

    • Prepare serial twofold dilutions of the partner antimicrobial stock solution in the growth medium down the columns of the 96-well plate.

    • The final volume in each well should be half of the total volume to accommodate the inoculum.

  • Inoculation:

    • Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate.

  • Controls:

    • Include wells with only the growth medium and inoculum (positive growth control).

    • Include wells with growth medium only (negative control/sterility control).

    • Include rows and columns with each antimicrobial agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature and duration for the growth of the target microorganism (e.g., 24-48 hours at 35°C for many fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. For more quantitative results, a microplate reader can be used to measure the optical density at a specific wavelength (e.g., 600 nm).

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each compound is calculated as follows:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Compound = (MIC of partner compound in combination) / (MIC of partner compound alone)

    • The FIC index (FICI) is the sum of the individual FICs:

      • FICI = FIC of this compound + FIC of Partner Compound

  • Interpretation of Results: [15][16][17]

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Signaling Pathways and Mechanisms of Synergistic Action

The synergistic effects of this compound with other antimicrobial compounds can be attributed to the simultaneous disruption of multiple, distinct cellular pathways, making it more difficult for microorganisms to survive and develop resistance.

This compound and Zoxamide: A Dual Assault on Fungal Viability

The combination of this compound and zoxamide represents a powerful two-pronged attack on fungal cells. This compound disrupts essential metabolic processes, while zoxamide halts cell division. This dual mechanism can lead to a more rapid and complete inhibition of fungal growth.

Synergistic_Mechanism_DCOIT_Zoxamide This compound This compound MetabolicPathways Metabolic Pathways (e.g., Dehydrogenase Enzymes) This compound->MetabolicPathways Zoxamide Zoxamide MicrotubuleAssembly Microtubule Assembly (β-tubulin) Zoxamide->MicrotubuleAssembly CellularRespiration Inhibition of Cellular Respiration MetabolicPathways->CellularRespiration CellDivision Inhibition of Cell Division MicrotubuleAssembly->CellDivision FungalCellDeath Fungal Cell Death CellularRespiration->FungalCellDeath CellDivision->FungalCellDeath

Caption: Synergistic action of this compound and Zoxamide.

Experimental Workflow for Synergism Determination

The process of identifying and quantifying synergistic antimicrobial interactions involves a systematic experimental workflow, as depicted below.

Experimental_Workflow Start Start: Isolate and Culture Target Microorganism MIC_Determination Determine MIC of Individual Compounds Start->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay Incubation Incubate Microtiter Plate Checkerboard_Assay->Incubation Data_Collection Read Results (Visual or Spectrophotometric) Incubation->Data_Collection FIC_Calculation Calculate FIC Index Data_Collection->FIC_Calculation Interpretation Interpret Results: Synergy, Additivity, or Antagonism FIC_Calculation->Interpretation

Caption: Workflow for determining antimicrobial synergy.

Conclusion

The synergistic combinations of this compound with other antimicrobial compounds offer a compelling strategy to enhance antimicrobial efficacy. While patent literature strongly suggests the synergistic potential of this compound with agents like zoxamide and lenacil, there is a clear need for more publicly available, peer-reviewed quantitative data to fully characterize these interactions. The distinct mechanisms of action of this compound and its potential partners provide a strong foundation for their combined use in developing next-generation antimicrobial formulations with improved performance and a broader spectrum of activity. Further research, particularly employing standardized methodologies like the checkerboard assay, is essential to unlock the full potential of these synergistic combinations.

References

A Comparative Analysis of DCOIT and Zinc Pyrithione in Antifouling Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The maritime industry's ongoing efforts to mitigate biofouling on vessel hulls have led to the development and use of various biocides in antifouling paints. Among the most prominent alternatives to the now-banned organotin compounds are 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and zinc pyrithione (ZnPT). This guide provides an objective comparison of these two biocides, focusing on their performance, environmental impact, and mechanisms of action, supported by experimental data.

Performance and Efficacy

Both this compound and zinc pyrithione are effective broad-spectrum biocides used to prevent the settlement and growth of marine organisms such as bacteria, algae, and barnacles on submerged surfaces.[1] However, their performance can vary depending on the specific formulation of the antifouling paint and the environmental conditions of the surrounding seawater.[2]

A comparative study conducted in different marine environments found that this compound was the most consistently high-performing booster biocide across various locations.[2][3] It demonstrated strong efficacy against both marine bacteria and macrofoulers.[2] In contrast, a formulation containing zinc pyrithione combined with zinc oxide (ZnO) fillers showed the highest level of antifouling activity in the Mediterranean Sea over a 16-month period.[2] Another study ranked the efficacy of several biocides and found copper pyrithione to be more effective than this compound, which in turn was more effective than zinc pyrithione.[4]

Preliminary results from a 6-month performance test in Puget Sound indicated that products based on this compound showed lower performance compared to other non-copper biocidal paints and were less effective than average copper-based paints in that specific location.[5]

Data Presentation: Performance and Environmental Parameters

The following tables summarize key quantitative data for this compound and zinc pyrithione based on available literature. It is important to note that direct comparisons can be challenging as data is often generated from different studies under varying experimental conditions.

Table 1: Antifouling Performance and Physical-Chemical Properties

ParameterThis compoundZinc PyrithioneSource(s)
General Efficacy High-performing against a broad spectrum of marine organisms.[1][2]Effective broad-spectrum biocide, particularly when combined with ZnO.[2][1][2]
Comparative Efficacy Ranking Ranked higher than zinc pyrithione in one study.[4]Ranked lower than this compound in the same study.[4][4]
Half-life in Seawater (Photodegradation) Can range from less than a day to 80 days depending on conditions.[6]Rapid photodegradation with a half-life of approximately 8.3 minutes in direct sunlight.[7][6][7]
LogKow (Octanol-Water Partition Coefficient) 3.59 (indicates potential for bioaccumulation).[6]Data not readily available in a directly comparable format.[6]

Table 2: Environmental Toxicity - EC50/LC50 Values (µg/L)

OrganismThis compoundZinc PyrithioneSource(s)
Marine Algae (e.g., Skeletonema costatum) 1.5 - 1.6Not specified in the same study[8]
Crustaceans (e.g., Tigriopus japonicus) 23 - 280Not specified in the same study[8]
Fish (e.g., Pagrus major) 9.3 - 98.2Not specified in the same study[8]
Mussel Embryos (Perna perna) - 48h EC50 12.4Not available[9]
Mussel Gametes (Perna perna) - 40 min EC50 0.063Not available[9]
Copepod (Acartia tonsa) Inhibition of egg production at concentrations similar to mortality.[10]Not specified in the same study[10]

Experimental Protocols

The evaluation of antifouling paint efficacy and biocide release rates are guided by standardized experimental protocols.

Static Panel Immersion Test for Antifouling Efficacy (Based on ASTM D3623)

This method is a standard procedure for testing the antifouling performance of coatings in a natural marine environment.

  • Test Panel Preparation: Steel panels are coated with the antifouling paint system according to the manufacturer's specifications. A standard reference paint is also included for comparison.

  • Submergence: The coated panels are submerged in a marine location with significant biofouling pressure.

  • Exposure: Panels are left submerged for extended periods, with regular inspections.

  • Evaluation: At each inspection, the panels are rated for the extent of fouling by different types of organisms (e.g., slime, algae, barnacles). The physical condition of the paint film is also assessed.

  • Data Analysis: The fouling resistance is often calculated as a percentage, where 100% represents a completely clean surface.

Determination of Biocide Release Rate (Leaching Rate)

This laboratory-based method quantifies the rate at which the biocide leaches from the coating into the surrounding water.

  • Sample Preparation: The antifouling paint is applied to a cylindrical surface.

  • Immersion: The coated cylinder is placed in a container with a known volume of artificial seawater.

  • Controlled Conditions: The temperature, salinity, and pH of the seawater are maintained at constant levels. The water is stirred to simulate movement.

  • Sampling: Water samples are collected at predetermined intervals.

  • Chemical Analysis: The concentration of the leached biocide in the water samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The release rate is calculated based on the change in biocide concentration in the water over time and the surface area of the coated cylinder.

Mandatory Visualization

Experimental Workflow for Antifouling Efficacy Testing

Antifouling_Efficacy_Workflow cluster_prep Panel Preparation cluster_exposure Marine Exposure cluster_evaluation Data Evaluation A Steel Panel Substrate B Application of Antifouling Paint A->B C Submergence in Seawater B->C D Periodic Inspection C->D E Fouling Assessment (% Coverage) D->E F Paint Film Condition Analysis D->F G Performance Comparison E->G F->G

Caption: Workflow for static panel immersion testing of antifouling paints.

Signaling Pathway: Mechanism of Action

This compound: Endocrine Disruption

Recent studies suggest that this compound can act as an endocrine disruptor, specifically targeting the thyroid hormone system. It has been shown to bind to the thyroid hormone receptor β (TRβ), potentially interfering with the normal signaling cascade.[11]

DCOIT_Mechanism This compound This compound TRb Thyroid Hormone Receptor β (TRβ) This compound->TRb Binds to CellNucleus Cell Nucleus TRb->CellNucleus Translocates to ThyroidHormone Thyroid Hormone ThyroidHormone->TRb Normal Binding GeneExpression Altered Gene Expression CellNucleus->GeneExpression Regulates EndocrineDisruption Endocrine Disruption GeneExpression->EndocrineDisruption

Caption: Proposed mechanism of this compound-induced endocrine disruption.

Zinc Pyrithione: Cellular Disruption

Zinc pyrithione's antifouling mechanism is believed to involve the disruption of essential cellular processes in marine organisms. It can inhibit membrane transport and interfere with ATP (energy) synthesis within the cells.[12]

ZnPT_Mechanism ZnPT Zinc Pyrithione (ZnPT) CellMembrane Cell Membrane ZnPT->CellMembrane Targets Mitochondria Mitochondria ZnPT->Mitochondria Targets MembraneTransport Inhibition of Membrane Transport CellMembrane->MembraneTransport CellDeath Cell Death / Growth Inhibition MembraneTransport->CellDeath ATPSynthesis Inhibition of ATP Synthesis Mitochondria->ATPSynthesis ATPSynthesis->CellDeath

Caption: Cellular disruption mechanism of Zinc Pyrithione.

Conclusion

Both this compound and zinc pyrithione are significant players in the modern antifouling coatings market. This compound has shown robust performance across different environments, though its effectiveness can be site-specific.[2][3] Zinc pyrithione, particularly in combination with other compounds like ZnO, also provides excellent antifouling protection.[2]

From an environmental standpoint, both biocides are designed to degrade in the marine environment, although their degradation rates and toxicity to non-target organisms differ.[6][7] The choice between this compound and zinc pyrithione may depend on a variety of factors, including the expected operating environment of the vessel, regulatory requirements, and the specific performance characteristics desired from the antifouling system. Further research conducting direct, side-by-side comparisons under standardized conditions will be invaluable for a more definitive assessment of their relative merits.

References

Safety Operating Guide

Proper Disposal of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a potent biocide commonly used in laboratory and industrial settings. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment.

Immediate Safety and Hazard Profile

This compound is a hazardous substance requiring careful handling. It is classified as toxic and corrosive. Key hazards include:

  • Human Health: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1][2] It causes severe skin burns, eye damage, and can provoke an allergic skin reaction.[1][2][3]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2] It is imperative to prevent its release into soil, waterways, drains, and sewers.[3]

Due to these hazards, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][3][4] If there is a risk of inhalation, respiratory protection should be used.[1][5]

Quantitative Hazard Data

The following table summarizes key quantitative toxicity and environmental data for this compound.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 567 - 1636 mg/kg bwRat, Mice[6]
Acute Inhalation Toxicity Fatal if inhaled (Category 1 or 2)N/A[1]
Aquatic Toxicity Very toxic to aquatic life (Acute & Chronic)N/A[2]
Water Solubility 14 ppm at 25 °CN/A[7]
Vapor Pressure 7.4 x 10⁻⁶ mm Hg at 25 °CN/A[7]

Step-by-Step Disposal Protocol

The disposal of this compound waste is governed by local, state, and federal regulations for hazardous waste.[8][9] The following steps provide a general framework based on the "cradle-to-grave" hazardous waste management principle.[9]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure, mixed with other solvents, or present in a solid matrix. All waste generators must properly identify their waste to determine if it meets the definition of hazardous waste.[8]

  • Segregate Waste Streams: Do not mix this compound waste with other, non-hazardous waste streams. Keep it in a dedicated, closed, and properly labeled container.

Step 2: On-Site Storage and Labeling

  • Container Requirements: Use a chemically compatible, leak-proof container. Keep the container tightly closed and stored in a well-ventilated, secure area, away from incompatible materials.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one," and a clear indication of its hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[10] The accumulation start date must also be clearly marked on the label.[10]

Step 3: Handling Spills and Decontamination

  • Spill Response: In case of a spill, evacuate unnecessary personnel and approach the release from upwind.[3] Prevent the material from entering sewers, watercourses, or soil.[3] Contain the spill using non-combustible absorbent materials like sand, earth, or vermiculite.[11] Collect the spilled material and absorbent into a designated hazardous waste container for disposal.

  • Decontamination: Thoroughly decontaminate any surfaces, glassware, or equipment that has come into contact with this compound using soap and water.[3] All contaminated cleaning materials and disposable PPE should be collected and disposed of as hazardous waste. Contaminated clothing should be removed immediately and washed thoroughly before reuse; discard contaminated leather items.[3][4]

Step 4: Final Disposal

  • Engage a Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: The final treatment and disposal must be conducted in accordance with all applicable local, state, and federal regulations.[2][4] The waste generator is responsible for ensuring the waste is managed and disposed of properly.[9]

  • Empty Containers: Empty containers may retain product residues and should be treated as hazardous waste.[3] They should be disposed of through the same licensed waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DCOIT_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE: Gloves, Gown, Eye Protection start->ppe container Place in a Designated, Labeled Hazardous Waste Container ppe->container Routine Handling spill Spill Occurs ppe->spill Accidental Release storage Store Container in Secure, Ventilated Area container->storage contain_spill Contain Spill with Inert Absorbent spill->contain_spill decontaminate Decontaminate Area & Equipment spill->decontaminate collect_waste Collect Spill Residue into Hazardous Waste Container contain_spill->collect_waste collect_waste->container disposal Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal end Waste Disposed of in Compliance with Regulations disposal->end

Caption: this compound waste management and disposal workflow.

References

Personal protective equipment for handling 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

  • CAS Number: 64359-81-5[1]

  • EC Number: 264-843-8[1]

  • Molecular Formula: C₁₁H₁₇Cl₂NOS

Hazard Identification and Classification

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one is a hazardous substance requiring stringent safety measures. The primary hazards are summarized below.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, Inhalation Category 2DangerH330: Fatal if inhaled.[1]
Acute Toxicity, Oral Category 4DangerH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Category 1DangerH314: Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage.[1]
Skin Sensitization Category 1ADangerH317: May cause an allergic skin reaction.[1]
Hazardous to the Aquatic Environment, Acute Category 1DangerH400: Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment, Chronic Category 1DangerH410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and severe eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), and protective clothing (e.g., lab coat, apron, or coveralls).[3]Prevents skin contact, which can cause severe burns and allergic reactions.[1]
Respiratory Protection Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[4]Protects against inhalation, which can be fatal.

Safe Handling and Storage Protocol

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure safety shower and eyewash stations are readily accessible.

Handling Procedures
  • Preparation: Before handling, ensure all required PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).

  • Dispensing: Avoid creating dust or aerosols. If the substance is a solid, handle it with care to prevent airborne particles.

  • During Use: Do not eat, drink, or smoke in the handling area.[2] Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[2] Decontaminate all surfaces and equipment after use.

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2]

  • Store locked up and away from incompatible materials.[1]

Emergency and First Aid Procedures

Immediate response is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste, including contaminated PPE, in designated, labeled, and sealed containers.

  • Waste Disposal: Dispose of contents and container to an approved hazardous waste treatment facility in accordance with local, regional, national, and international regulations.[1] Do not allow the substance to enter drains or waterways.[5]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal a Review SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) a->b c Weigh/Measure Chemical b->c Proceed to Handling d Perform Experiment c->d e Close Container Tightly d->e f Decontaminate Workspace & Equipment e->f Proceed to Cleanup g Segregate Hazardous Waste (Solid & Liquid) f->g h Dispose of Waste via Approved Channels g->h i Remove PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.